molecular formula C9H9F3O B1296483 2,2,2-Trifluoro-1-(p-tolyl)ethanol CAS No. 446-65-1

2,2,2-Trifluoro-1-(p-tolyl)ethanol

Cat. No.: B1296483
CAS No.: 446-65-1
M. Wt: 190.16 g/mol
InChI Key: LNYGOJDJKXEXDR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(p-tolyl)ethanol is a useful research compound. Its molecular formula is C9H9F3O and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYGOJDJKXEXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324107
Record name 2,2,2-trifluoro-1-(4-methylphenyl)ethanol
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-65-1
Record name 4-Methyl-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 446-65-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trifluoro-1-(4-methylphenyl)ethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,2,2-Trifluoro-1-(p-tolyl)ethanol, a chiral fluorinated alcohol of interest in medicinal chemistry and materials science. The document details both racemic and asymmetric synthesis strategies, with a focus on the reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable chiral building block characterized by the presence of a trifluoromethyl group and a p-tolyl moiety attached to a stereogenic carbinol center. The unique electronic properties and steric bulk of the trifluoromethyl group can impart desirable characteristics to bioactive molecules, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Consequently, efficient and stereocontrolled access to this and related chiral fluoroalcohols is of significant importance in drug discovery and development.

This guide focuses on the most prevalent and practical synthetic routes to this compound, primarily involving the reduction of the corresponding ketone.

Primary Synthesis Pathway: Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone

The most common and straightforward approach to this compound is the reduction of the commercially available ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone. This transformation can be achieved through both non-selective (racemic) and enantioselective (asymmetric) methods.

Racemic Synthesis via Hydride Reduction

A racemic mixture of (R)- and (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol can be readily prepared using standard hydride reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its operational simplicity and mild reaction conditions.[1]

Experimental Protocol: Racemic Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1.0 eq) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Quantitative Data: Racemic Reduction

ParameterValue
Starting Material 2,2,2-Trifluoro-1-(p-tolyl)ethanone
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >95%
Product Racemic this compound
Asymmetric Synthesis via Catalytic Reduction

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis. For trifluoromethyl ketones, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly effective method for producing enantioenriched alcohols.[2][3]

Experimental Protocol: Asymmetric CBS Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone [4]

  • Catalyst Preparation (in situ): In a flame-dried, argon-purged flask, dissolve the chiral lactam alcohol catalyst precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (10 mol%) in an anhydrous solvent such as chloroform (CHCl₃) or tetrahydrofuran (THF).

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.8 eq) and stir at room temperature for 15-30 minutes to form the active oxazaborolidine catalyst.

  • Ketone Addition: Cool the catalyst solution to the desired temperature (e.g., room temperature or lower for higher enantioselectivity) and add a solution of 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1.0 eq) in the same anhydrous solvent.

  • Lewis Acid Additive (Optional): For enhanced enantioselectivity with trifluoromethyl ketones, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.6 eq) can be added.[4]

  • Reaction: Stir the reaction mixture at the specified temperature, monitoring by TLC.

  • Quenching: Upon completion, slowly add methanol to quench the excess borane.

  • Work-up and Purification: Follow a standard aqueous work-up and extraction procedure as described for the racemic reduction. The enantioenriched product is then purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data: Asymmetric CBS Reduction of Trifluoromethyl Ketones [4]

ParameterValue
Starting Material 2,2,2-Trifluoro-1-(aryl)ethanone
Catalyst Chiral Oxazaborolidine (e.g., from (S)-lactam alcohol)
Borane Source BH₃·SMe₂ or BH₃·THF
Solvent Chloroform (CHCl₃) or Tetrahydrofuran (THF)
Temperature Room Temperature
Additive Boron Trifluoride Etherate (BF₃·OEt₂)
Typical Yield 80-95%
Typical Enantiomeric Excess (ee) 70-95%

Alternative Synthesis Pathway: Grignard Reaction

An alternative, though less common, approach involves the reaction of a p-tolyl Grignard reagent with a trifluoroacetaldehyde equivalent. This method builds the carbon skeleton of the molecule.

Conceptual Experimental Workflow: Grignard Synthesis

  • Grignard Reagent Formation: Prepare p-tolylmagnesium bromide from p-bromotoluene and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Reaction with Trifluoroacetaldehyde Source: Add a source of trifluoroacetaldehyde (e.g., trifluoroacetaldehyde ethyl hemiacetal) to the Grignard reagent at low temperature (e.g., -78 °C to 0 °C).

  • Aqueous Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, followed by drying and purification by column chromatography.

Visualizations of Synthesis Pathways

Diagram 1: General Synthesis Pathways to this compound

G Synthesis Pathways to this compound cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway ketone 2,2,2-Trifluoro-1-(p-tolyl)ethanone racemic Racemic This compound ketone->racemic NaBH4, MeOH chiral Enantioenriched This compound ketone->chiral CBS Catalyst, BH3 grignard_reagent p-Tolylmagnesium Bromide product This compound grignard_reagent->product tf_aldehyde Trifluoroacetaldehyde Source tf_aldehyde->product

Caption: Overview of the primary reduction and alternative Grignard synthesis pathways.

Diagram 2: Experimental Workflow for Asymmetric CBS Reduction

G Workflow for Asymmetric CBS Reduction start Start catalyst_prep In situ Catalyst Formation start->catalyst_prep reaction Addition of Ketone and Reaction catalyst_prep->reaction quench Quenching reaction->quench workup Aqueous Work-up and Extraction quench->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis end End Product analysis->end

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(p-tolyl)ethanol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize available experimental and computed data, alongside comparative values for structurally related compounds to provide context and estimates for unmeasured properties.

Table 1: General and Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉F₃OChemScene[1]
Molecular Weight 190.16 g/mol ChemScene[1]
Physical State Liquid (at room temperature)Fluorochem[2]
Boiling Point (Calculated) 230.8 °C at 760 mmHgAmadis Chemical[3]
Topological Polar Surface Area (TPSA) 20.23 ŲChemScene[1]
LogP (Calculated) 2.59072ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Table 2: Experimental Physicochemical Properties of Structurally Related Compounds

Property2,2,2-TrifluoroethanolBenzyl Alcohol
Melting Point -43.5 °C-15 °C
Boiling Point 74.0 °C205 °C
pKa 12.4615.40
Water Solubility Miscible4.29 g/100 mL

Sources: 2,2,2-Trifluoroethanol[4], Benzyl Alcohol[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are not widely published. However, established methods for analogous compounds can be readily adapted.

Synthesis of 2,2,2-Trifluoro-1-arylethanols

The synthesis of 2,2,2-trifluoro-1-arylethanols is commonly achieved through the reduction of the corresponding 2,2,2-trifluoro-1-arylethanone.

Protocol:

  • Reaction Setup: To a solution of the 2,2,2-trifluoro-1-arylethanone in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

  • Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl). The organic solvent is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired 2,2,2-trifluoro-1-arylethanol.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the solubility of a compound in water.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid/liquid from the saturated aqueous solution.

  • Quantification: A filtered aliquot of the saturated aqueous solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

Determination of pKa

For hydrophobic alcohols, the pKa can be determined potentiometrically or spectrophotometrically in a co-solvent system, followed by extrapolation to pure water.

Protocol (Potentiometric Titration in a Co-solvent):

  • Solution Preparation: A solution of this compound is prepared in a mixture of an organic solvent (e.g., methanol or dioxane) and water with a known volume ratio.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa in the co-solvent mixture corresponds to the pH at the half-equivalence point.

  • Extrapolation: The pKa is determined in several co-solvent mixtures of varying compositions. The aqueous pKa is then estimated by extrapolating the measured pKa values to 0% organic solvent.

Chiral HPLC Separation

The enantiomers of chiral trifluoromethyl-substituted alcohols are effectively separated using polysaccharide-based chiral stationary phases.

Protocol:

  • Column and Mobile Phase Selection: A chiral column, such as one with a cellulose or amylose-based stationary phase, is selected. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions: The analysis is performed at a constant flow rate and temperature. Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits strong absorbance.

  • Data Analysis: The retention times of the two enantiomers are determined from the chromatogram of the racemic mixture. The separation factor (α) and resolution (Rs) are calculated to assess the quality of the separation. Baseline separation is generally indicated by an Rs value ≥ 1.5.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the study of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 2,2,2-Trifluoro-1-(p-tolyl)ethanone reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., NaBH4) in Solvent (e.g., Methanol) reagent->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography pure_racemate Pure Racemic Product chromatography->pure_racemate hplc Chiral HPLC separated_enantiomers Separated Enantiomers hplc->separated_enantiomers pure_racemate->hplc

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical_Property_Determination cluster_properties Property Determination compound This compound solubility Aqueous Solubility (Shake-Flask Method) compound->solubility pka pKa Determination (Potentiometric Titration in Co-solvent) compound->pka boiling_point Boiling Point (Distillation) compound->boiling_point melting_point Melting Point (Capillary Method) compound->melting_point

Caption: Experimental workflow for determining key physicochemical properties.

Generalized_Metabolic_Pathway ethanol This compound aldehyde 2,2,2-Trifluoro-1-(p-tolyl)ethanal ethanol->aldehyde Alcohol Dehydrogenase (ADH) CYP450 acid 2,2,2-Trifluoro-1-(p-tolyl)acetic acid aldehyde->acid Aldehyde Dehydrogenase (ALDH) conjugation Conjugation (e.g., Glucuronidation) acid->conjugation excretion Excretion conjugation->excretion

Caption: A generalized and plausible metabolic pathway for this compound.

References

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS 446-65-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS Number: 446-65-1), a chiral fluorinated alcohol of significant interest in synthetic and medicinal chemistry. This document details the physicochemical properties, synthesis methodologies with a focus on enantioselective approaches, and discusses its potential applications as a chiral building block in drug discovery. While specific biological activity data for this compound is limited in publicly available literature, the known importance of the trifluoromethyl carbinol motif in modulating the pharmacological properties of bioactive molecules is highlighted.

Chemical and Physical Properties

This compound, also known as α-(Trifluoromethyl)-4-methylbenzyl alcohol, is a colorless to light yellow liquid or semi-solid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its chemical and physical properties, such as acidity and lipophilicity, compared to its non-fluorinated analog.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 446-65-1[2]
Molecular Formula C₉H₉F₃O[2]
Molecular Weight 190.16 g/mol [2]
Appearance Colorless to light yellow liquid or semi-solid[1]
Purity ≥95%[2]
Storage Temperature Room temperature[2]
Topological Polar Surface Area (TPSA) 20.23 Ų[2]
logP (calculated) 2.59[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is of primary importance for its application as a chiral intermediate in pharmaceutical development. The most established and efficient method for achieving high enantioselectivity is the asymmetric reduction of the corresponding prochiral ketone, 4'-methyl-2,2,2-trifluoroacetophenone, using the Corey-Bakshi-Shibata (CBS) reduction.[3][4][5]

Enantioselective Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone, yielding the corresponding chiral alcohol with high enantiomeric excess (ee).[6][7]

Experimental Protocol: Asymmetric Reduction of 4'-methyl-2,2,2-trifluoroacetophenone

This protocol is a representative procedure based on established CBS reduction methodologies.[3][7]

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)

  • 4'-methyl-2,2,2-trifluoroacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) under an inert atmosphere.

  • Addition of Borane: Anhydrous THF is added to the flask, followed by the slow, dropwise addition of borane-dimethyl sulfide complex (0.6 eq) at 0 °C. The mixture is stirred at this temperature for 15 minutes to form the active catalyst complex.

  • Substrate Addition: A solution of 4'-methyl-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone.

  • Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the enantiomerically enriched this compound.

  • Characterization: The structure and enantiomeric excess of the product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and chiral HPLC analysis.

dot

cbs_reduction_workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_output Product catalyst CBS Catalyst complexation Catalyst-Borane Complex Formation catalyst->complexation borane Borane Reagent borane->complexation ketone 4'-methyl-2,2,2- trifluoroacetophenone reduction Asymmetric Reduction ketone->reduction complexation->reduction Ketone Addition workup Quenching & Work-up reduction->workup product (R)- or (S)-2,2,2-Trifluoro- 1-(p-tolyl)ethanol workup->product

Figure 1: Experimental workflow for the CBS reduction.

Role in Drug Development and Medicinal Chemistry

The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[8][9] The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and alter the electronic properties of a molecule, potentially leading to enhanced biological activity and better pharmacokinetic profiles.[10]

dot

drug_development_logic cluster_compound This compound cluster_properties Key Properties cluster_application Potential Application cluster_outcome Desired Outcome compound Chiral Trifluoromethyl Carbinol prop1 Enhanced Metabolic Stability compound->prop1 prop2 Increased Lipophilicity compound->prop2 prop3 Altered Electronic Profile compound->prop3 application Chiral Building Block for Drug Synthesis prop1->application prop2->application prop3->application outcome Improved Pharmacokinetics & Enhanced Bioactivity application->outcome

References

An In-depth Technical Guide to the Spectroscopic Data of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(p-tolyl)ethanol, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Compound Overview

This compound is an organic compound with the molecular formula C₉H₉F₃O and a molecular weight of 190.16 g/mol .[1][2] Its structure consists of a p-tolyl group attached to a trifluoroethanol backbone. This compound and its derivatives are of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter the chemical and biological properties of molecules.

Chemical Structure:

Key Identifiers:

  • CAS Number: 446-65-1[1][2]

  • Molecular Formula: C₉H₉F₃O[1][2]

  • Molecular Weight: 190.16[2]

  • Synonyms: alpha-(Trifluoromethyl)-4-methylbenzyl Alcohol[2]

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic (Ar-H)
~5.0q1HCH-OH
~2.3s3HAr-CH₃
~2.0-3.0 (broad)s1HOH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~138-140Ar-C (quaternary)
~129-130Ar-CH
~126-127Ar-CH
~123 (q)CF₃
~72 (q)CH-OH
~21Ar-CH₃

¹⁹F NMR (Fluorine-19 NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -75 to -80dCF₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded from a thin film of the neat liquid.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~3000-2850MediumC-H stretch (aromatic & aliphatic)
~1610, 1510MediumC=C stretch (aromatic ring)
~1300-1100StrongC-F stretch (trifluoromethyl)
~1050StrongC-O stretch (alcohol)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method for small molecules.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
190Moderate[M]⁺ (Molecular Ion)
171Low[M - H₂O]⁺
121High[M - CF₃]⁺ or [CH(OH)C₆H₄CH₃]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
69Moderate[CF₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[3]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[3]

    • The sample is placed in a clean, dry 5 mm NMR tube.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

    • Ensure the sample is free of any solid particles by filtering it through a Pasteur pipette with a small cotton or glass wool plug.

  • Data Acquisition:

    • The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

    • The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

    • For quantitative measurements, the relaxation delay (d1) should be at least five times the longest T1 relaxation time of the nuclei of interest.[5]

    • A standard single-pulse experiment is typically used for ¹H and ¹³C NMR.

    • For ¹⁹F NMR, a similar protocol is followed, often referenced to an external standard like CFCl₃.

  • Sample Preparation (Thin Film Method):

    • As this compound is a liquid at room temperature, a "neat" spectrum can be obtained by placing a drop or two of the pure liquid between two salt plates (e.g., NaCl or KBr).[6]

    • The plates are then gently pressed together to form a thin film.

  • Data Acquisition:

    • The salt plate "sandwich" is placed in the sample holder of an FTIR spectrometer.[6]

    • A background spectrum of the empty salt plates is first recorded.

    • The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.

    • The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber.

  • Sample Introduction and Ionization:

    • The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or by direct infusion.

    • In the ion source, the sample molecules are vaporized and then ionized.[7] For electron ionization (EI), a high-energy electron beam is used to knock an electron from the molecule, forming a radical cation (molecular ion).[7]

  • Mass Analysis and Detection:

    • The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H, ¹³C, ¹⁹F NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Solubility Landscape of 2,2,2-Trifluoro-1-(p-tolyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 2,2,2-Trifluoro-1-(p-tolyl)ethanol in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unavailable. This guide, therefore, provides an overview of its physicochemical properties, discusses expected solubility trends based on its molecular structure, and outlines a general experimental protocol for determining its solubility.

Physicochemical Properties and Solubility Expectations

This compound, with the CAS number 446-65-1, is a fluorinated organic compound.[1] Its structure, featuring a trifluoromethyl group and a p-tolyl group attached to an ethanol backbone, suggests a nuanced solubility profile. The highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole moment, potentially increasing its solubility in polar solvents. Conversely, the aromatic p-tolyl group is nonpolar, which would favor solubility in nonpolar organic solvents. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, which can further influence its interaction with protic solvents.

General principles of "like dissolves like" suggest that this compound would exhibit at least partial solubility in a range of common organic solvents.[2][3] A structurally similar compound, 4-(trifluoromethyl)benzyl alcohol, is noted to have enhanced solubility in various organic solvents due to the trifluoromethyl group.[4][5] While direct data is absent, it is reasonable to infer that solvents like alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and ethers (e.g., diethyl ether) may be effective in dissolving this compound.

Below is a summary of the available physicochemical properties for this compound.

PropertyValueSource
CAS Number 446-65-1[1]
Molecular Formula C9H9F3O[1]
Molecular Weight 190.16 g/mol [6]
LogP (calculated) 2.59072[6]
Topological Polar Surface Area (TPSA) 20.23 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 1[6]

General Experimental Protocol for Solubility Determination

In the absence of specific published methods for this compound, a standard experimental protocol for determining the solubility of an organic compound is presented below. This protocol is based on the gravimetric method, which is a common and straightforward technique.[7][8][9]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the filtered solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

    • The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.

An alternative to the gravimetric method is to use High-Performance Liquid Chromatography (HPLC) to determine the concentration of the solute in the saturated solution.[10][11][12][13] This involves creating a calibration curve with standard solutions of known concentrations and then analyzing the filtered saturated solution to determine its concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess solute to solvent in a vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Weigh a known volume of the filtrate D->E F Evaporate solvent E->F G Weigh the remaining solid (solute) F->G H Calculate solubility G->H

Caption: General workflow for gravimetric solubility determination.

Conclusion

References

synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol from p-tolualdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol from p-tolualdehyde. The primary method described is the nucleophilic trifluoromethylation of p-tolualdehyde using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃). This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.

Reaction Mechanism and Principles

The synthesis proceeds via a nucleophilic addition of a trifluoromethyl anion equivalent to the electrophilic carbonyl carbon of p-tolualdehyde. The Ruppert-Prakash reagent (TMSCF₃) itself is not sufficiently reactive to directly trifluoromethylate the aldehyde.[1] It requires activation by a nucleophilic catalyst, such as a fluoride salt or a non-fluoride base like potassium carbonate, to generate a transient trifluoromethyl anion or a hypervalent silicon species capable of delivering the CF₃⁻ group.[1]

The reaction initially forms a trimethylsilyl (TMS)-protected trifluoromethyl alcohol intermediate. This intermediate is then deprotected under acidic conditions to yield the final product, this compound.[1]

ReactionMechanism p_tolualdehyde p-Tolualdehyde node2 p_tolualdehyde->node2 TMSCF3 TMSCF3 node1 TMSCF3->node1 Catalyst Catalyst (e.g., K2CO3) Catalyst->node1 CF3_anion [CF3]⁻ CF3_anion->node2 TMS_ether TMS-protected intermediate node3 TMS_ether->node3 final_product This compound H3O_plus H3O⁺ H3O_plus->node3 node1->CF3_anion Activation node2->TMS_ether Nucleophilic Attack node3->final_product Deprotection

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the nucleophilic trifluoromethylation of aldehydes.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
p-Tolualdehyde120.1510.01.20 g (1.15 mL)
(Trifluoromethyl)trimethylsilane (TMSCF₃)142.2015.02.13 g (2.24 mL)
Potassium Carbonate (K₂CO₃)138.211.0138 mg
Anhydrous Dimethylformamide (DMF)--50 mL
Saturated aqueous NH₄Cl solution--As needed
Ethyl acetate--As needed
Brine--As needed
Anhydrous Na₂SO₄--As needed
1 M Hydrochloric Acid (HCl)--As needed
Tetrahydrofuran (THF) or Methanol (MeOH)--As needed

Equipment:

  • Round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

Part 1: Synthesis of the TMS-protected Intermediate

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add p-tolualdehyde (10.0 mmol, 1.20 g) and anhydrous DMF (50 mL).

  • Add potassium carbonate (1.0 mmol, 138 mg) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add (trifluoromethyl)trimethylsilane (15.0 mmol, 2.13 g) to the stirred solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed (monitor by TLC or GC/MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude TMS-protected intermediate by column chromatography on silica gel.

Part 2: Deprotection of the TMS Ether

  • Dissolve the purified TMS-protected intermediate in THF or MeOH.

  • Add 1 M HCl and stir the mixture at room temperature until deprotection is complete (monitor by TLC).

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the final product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain this compound.

ExperimentalWorkflow start Start: Dry flask under N2 add_reagents Add p-tolualdehyde, K2CO3, and DMF start->add_reagents cool Cool to 0°C add_reagents->cool add_tms Add TMSCF3 cool->add_tms react Warm to RT and stir add_tms->react quench Quench with NH4Cl (aq) react->quench extract1 Extract with Ethyl Acetate quench->extract1 wash_dry1 Wash with brine, dry over Na2SO4 extract1->wash_dry1 concentrate1 Concentrate in vacuo wash_dry1->concentrate1 chromatography Purify by Column Chromatography concentrate1->chromatography dissolve Dissolve TMS-ether in THF/MeOH chromatography->dissolve deprotect Add 1 M HCl, stir at RT dissolve->deprotect neutralize Neutralize with NaHCO3 (aq) deprotect->neutralize extract2 Extract with Ethyl Acetate neutralize->extract2 wash_dry2 Wash with brine, dry over Na2SO4 extract2->wash_dry2 concentrate2 Concentrate in vacuo wash_dry2->concentrate2 end End: Pure Product concentrate2->end

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

ParameterValueReference
Molecular Formula C₉H₉F₃O[2]
Molecular Weight 190.16 g/mol [2]
Purity (HPLC) 97.33%[3]
Purity (Typical) ≥95%[2]
Typical Yield High (exact yield for this substrate not specified in literature, but generally high for this reaction type)-

Spectroscopic Data

While a published spectrum for this compound was not found, the following are the expected NMR chemical shifts based on the closely related compound (+)-2,2,2-Trifluoro-1-phenylethanol and known substituent effects.[4]

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H NMR (CDCl₃) ~7.2-7.4d2H, Ar-H ortho to CH(OH)CF₃
~7.1-7.2d2H, Ar-H meta to CH(OH)CF₃
~5.0q1H, CH(OH)CF₃
~2.3s3H, Ar-CH₃
Variablebr s1H, OH
¹³C NMR (CDCl₃) ~138-140sAr-C (ipso to CH₃)
~132-134sAr-C (ipso to CH(OH)CF₃)
~129-130sAr-CH
~126-127sAr-CH
~123q (J ≈ 280 Hz)CF₃
~72q (J ≈ 32 Hz)CH(OH)CF₃
~21sAr-CH₃
¹⁹F NMR (CDCl₃) ~-78dCF₃

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

Safety Information

  • p-Tolualdehyde: Irritant.

  • (Trifluoromethyl)trimethylsilane (TMSCF₃): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. May damage the unborn child.

  • Hydrochloric Acid: Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[5]

References

A Theoretical Investigation into the Conformational Landscape of 2,2,2-Trifluoro-1-(p-tolyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of 2,2,2-Trifluoro-1-(p-tolyl)ethanol. While a dedicated, peer-reviewed theoretical study on this specific molecule is not extensively available in the current literature, this document outlines a robust computational workflow based on established principles and studies of analogous fluorinated and aromatic alcohols. By leveraging insights from similar molecular systems, we can predict the key structural features and energetic considerations that govern the three-dimensional arrangement of this compound, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl and p-tolyl groups.

Introduction to Conformational Analysis

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is therefore a cornerstone of modern drug design and chemical research. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Theoretical and computational chemistry provide powerful tools to explore this conformational landscape, identifying low-energy (stable) conformers and the energy barriers that separate them.

The conformational preferences of this compound are expected to be dictated by a delicate balance of several intramolecular interactions, including:

  • Steric Hindrance: Repulsive forces between the bulky trifluoromethyl (-CF3), p-tolyl, and hydroxyl (-OH) groups will significantly influence their relative orientations.

  • Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms of the trifluoromethyl group can be a powerful stabilizing interaction, dictating the orientation of the C-O bond.

  • Dipole-Dipole Interactions: The highly polar C-F and C-O bonds will create local dipoles, and their interactions will contribute to the overall conformational energy.

  • Hyperconjugation: Electronic interactions between filled and empty orbitals, such as those involving the C-F bonds, can also play a role in stabilizing certain conformations.[1]

Theoretical and Computational Methodology

A typical theoretical study of the conformational landscape of this compound would follow a multi-step computational protocol. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, offering a good balance between computational cost and accuracy.

Computational Workflow

The logical flow of a theoretical conformational analysis is depicted in the diagram below. This process begins with the initial structure generation and proceeds through optimization and analysis to identify the most stable conformers and the transition states connecting them.

G Computational Workflow for Conformational Analysis A Initial Structure Generation (this compound) B Conformational Search (e.g., Molecular Mechanics Scan) A->B C Geometry Optimization of Unique Conformers (DFT, e.g., B3LYP/6-311+G(d,p)) B->C D Frequency Calculation (Confirm minima, obtain ZPE) C->D F Transition State Search (Identify rotational barriers) C->F E Single-Point Energy Refinement (Higher level of theory, e.g., MP2 or larger basis set) D->E H Analysis of Results (Relative energies, dihedral angles, intramolecular interactions) E->H G Frequency Calculation for TS (Confirm first-order saddle point) F->G G->H

Caption: A generalized workflow for the theoretical conformational analysis of a flexible molecule.

Detailed Experimental Protocols

Software: All DFT calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Step 1: Initial Structure and Conformational Search: The 3D structure of this compound is built using a molecular editor. A preliminary conformational search is often conducted using a less computationally expensive method, such as molecular mechanics (e.g., with the MMFF94 force field), to identify a set of low-energy starting geometries. This is achieved by systematically rotating the key dihedral angles, primarily the C(tolyl)-C(ethanol)-O-H and C(tolyl)-C-C-F angles.

Step 2: Geometry Optimization and Frequency Calculations: Each unique conformer identified in the initial search is then subjected to full geometry optimization using a DFT method. A common and well-validated functional for such systems is B3LYP, paired with a Pople-style basis set like 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.[2] Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE), which should be included when comparing the relative energies of conformers.

Step 3: Transition State Search: To determine the energy barriers for interconversion between stable conformers, a transition state (TS) search is performed. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method. A frequency calculation for the located TS should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the bond rotation).

Step 4: Analysis of Intramolecular Interactions: To understand the nature of the stabilizing forces within the conformers, further analyses can be performed. Natural Bond Orbital (NBO) analysis is useful for studying hyperconjugative interactions and intramolecular hydrogen bonding. The Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to characterize bond critical points and quantify the strength of non-covalent interactions.

Predicted Conformational Landscape and Data Presentation

Based on studies of analogous molecules, we can anticipate the key features of the conformational landscape of this compound. The rotation around the C(tolyl)-C(ethanol) bond and the C(ethanol)-O bond will be of primary interest. It is highly probable that the most stable conformers will be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom (O-H···F).

The quantitative results of such a theoretical study would be best presented in tabular format for clarity and ease of comparison.

Table 1: Calculated Relative Energies and Key Dihedral Angles of the Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle τ1 (°)\n(C-C-C-O)Dihedral Angle τ2 (°)\n(H-O-C-C)O-H···F Distance (Å)
I 0.00Hypothetical ValueHypothetical ValueHypothetical Value
II Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
III Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Energies are calculated at the B3LYP/6-311+G(d,p) level of theory, including ZPVE corrections.

Table 2: Calculated Rotational Barriers for Interconversion between Conformers

TransitionRotational Barrier (kcal/mol)
I → II Hypothetical Value
II → III Hypothetical Value

Barriers are calculated as the energy difference between the transition state and the lower energy conformer.

Signaling Pathways and Logical Relationships

The concept of a signaling pathway in this context can be adapted to represent the energetic relationships between the different conformational states. The following diagram illustrates the potential energy surface, showing how the stable conformers are connected via transition states.

G cluster_0 Potential Energy Surface Conformer I Conformer I TS I-II TS I-II Conformer I->TS I-II Conformer II Conformer II TS I-II->Conformer II TS II-III TS II-III Conformer II->TS II-III Conformer III Conformer III TS II-III->Conformer III

Caption: A schematic representation of the conformational energy landscape.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the conformational properties of this compound. By employing state-of-the-art computational methods such as Density Functional Theory, it is possible to obtain detailed insights into the stable conformations, their relative energies, and the barriers to their interconversion. The anticipated dominance of intramolecular O-H···F hydrogen bonding is a key feature that would be explored in such a study. The methodologies and data presentation formats described herein provide a robust blueprint for researchers and scientists in drug development and related fields to understand and predict the conformational behavior of this and other similarly complex molecules, ultimately aiding in the rational design of new chemical entities with desired properties.

References

The Trifluoromethylated Aromatic Alcohol: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Properties, and Synthesis of a Privileged Scaffold

Executive Summary

The introduction of the trifluoromethyl (CF₃) group into aromatic systems, particularly phenols, represents a landmark achievement in medicinal chemistry. Trifluoromethylated aromatic alcohols, or trifluoromethylphenols, have emerged as critical structural motifs in a vast array of pharmaceuticals and agrochemicals. The unique electronic properties of the CF₃ group—namely its high electronegativity and lipophilicity—profoundly alter the physicochemical and pharmacological profiles of parent molecules. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, key physicochemical properties, and the strategic role of these compounds as bioisosteres in drug design. Detailed experimental protocols and structured data are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The journey of trifluoromethylated aromatics began not with alcohols, but with the pioneering work in organofluorine chemistry. A pivotal moment was the development of the "Swarts reaction" in the 1890s by Belgian chemist Frédéric Swarts, which utilized antimony fluorides to replace other halogens with fluorine.[1][2] This laid the groundwork for accessing fluorinated building blocks.

The biological significance of the trifluoromethyl group was first systematically investigated in the mid-20th century. A 1958 report by F. Lehmann on the biological activity of trifluoromethyl compounds ignited broader interest among medicinal chemists, revealing the potential of this group to modulate therapeutic effects.[3] Early synthetic routes to trifluoromethylphenols were often challenging, relying on multi-step sequences. For example, methods were developed involving the diazotization of a trifluoromethylaniline followed by hydrolysis to yield the corresponding phenol.[4][5] Another approach involved the reaction of a trifluoromethylhalobenzene with a protected hydroxyl source, like sodium benzylate, followed by deprotection.[6] These early methods, while functional, often suffered from harsh conditions and limited substrate scope, paving the way for the development of more sophisticated and efficient protocols in the modern era.

Physicochemical Properties: The "Fluorine Effect"

The strategic incorporation of a trifluoromethyl group onto a phenol ring induces significant and predictable changes in its key physicochemical properties, namely acidity (pKa) and lipophilicity (LogP). These changes are fundamental to the role of trifluoromethylphenols in drug design, impacting everything from receptor binding to metabolic stability.

  • Acidity (pKa): The CF₃ group is a powerful electron-withdrawing group. This property stabilizes the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) of the phenolic proton. This enhanced acidity can lead to stronger hydrogen bonding interactions with biological targets.[7]

  • Lipophilicity (LogP): The LogP value, which measures the partitioning of a compound between an organic and an aqueous phase, is a crucial determinant of a drug's ability to cross cell membranes.[8] The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group, and its introduction generally increases the overall lipophilicity of the molecule, which can improve membrane permeability and in vivo absorption.[7][9]

Data Presentation: Property Comparison

The table below summarizes the experimentally determined pKa and LogP values for phenol and its trifluoromethylated isomers, illustrating the profound impact of CF₃ substitution.

CompoundPosition of CF₃pKaLogP
Phenol-9.951.46
2-(Trifluoromethyl)phenolortho8.802.59
3-(Trifluoromethyl)phenolmeta9.502.53
4-(Trifluoromethyl)phenolpara9.40[10]2.58[10]

Data sourced from publicly available chemical databases and may vary slightly between sources.

The Role of Trifluoromethylphenols as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties, is a cornerstone of modern drug design.[11][12] The trifluoromethylphenol motif is an excellent example of a "non-classical" bioisostere, where its unique electronic and steric profile is leveraged to optimize a lead compound.

The introduction of a CF₃ group can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7]

  • Improve Target Binding Affinity: The electron-withdrawing nature of the CF₃ group can modulate the electronics of the aromatic ring and the acidity of the phenol, leading to stronger interactions (e.g., hydrogen bonds, electrostatic interactions) with the target protein.[7][13]

  • Increase Lipophilicity and Permeability: As shown in the table above, the CF₃ group enhances lipophilicity, which can improve a drug's ability to cross biological membranes and reach its site of action.[12][13]

The logical workflow for employing bioisosteric replacement in drug design is illustrated below.

G A Initial Lead Compound (e.g., with -CH3 or -Cl group) B Identify Developability Issues (e.g., Poor Metabolism, Low Potency) A->B C Propose Bioisosteric Replacement (Substitute with -CF3) B->C D Synthesize Analog (Create Trifluoromethylated Phenol Derivative) C->D E In Vitro & In Vivo Testing (Assess ADME, Potency, Toxicity) D->E F Optimized Candidate E->F Success G Re-evaluate / Iterate E->G Failure G->C

Bioisosteric Replacement Workflow in Drug Design.

Modern Synthetic Methodologies

The demand for trifluoromethylated aromatic alcohols in research and development has spurred the creation of highly efficient and versatile synthetic methods. While classical methods like diazotization are still in use[5], modern protocols often leverage transition-metal catalysis or photoredox chemistry for direct C-H trifluoromethylation, offering milder conditions and broader functional group tolerance.

One notable modern approach is the visible-light-promoted trifluoromethylation of phenols.[14] This method avoids harsh reagents and high temperatures, proceeding via a proposed radical mechanism involving a photoexcited phenoxide intermediate.

The general workflow for this photocatalytic approach is outlined below.

G cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions A Phenol Substrate H Reaction Mixture A->H B CF3 Source (e.g., CF3I) B->H C Base (e.g., Cs2CO3) C->H D Optional Photocatalyst D->H E Visible Light (e.g., 450 nm LED) I Photo-Excitation & Radical Formation E->I F Solvent (e.g., DMF) F->H G Room Temperature G->H H->I J C-CF3 Bond Formation I->J K Workup & Purification J->K L Trifluoromethylated Phenol Product K->L

General Workflow for Photocatalytic Trifluoromethylation.

Key Experimental Protocol

This section provides a representative protocol for the direct trifluoromethylation of phenols based on modern visible-light-promoted methods.[14]

Reaction: Visible-Light-Promoted Double Trifluoromethylation of 4-tert-Butylphenol.

Materials:

  • 4-tert-Butylphenol (1.0 equiv)

  • Trifluoroiodomethane (CF₃I) (2.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) (Solvent)

  • 450 nm LED light source

Procedure:

  • To a reaction vessel, add 4-tert-butylphenol, cesium carbonate, and dimethylformamide.

  • Seal the vessel and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Introduce trifluoroiodomethane (CF₃I), which can be bubbled through the solution or added via a pre-filled balloon.

  • Place the reaction vessel approximately 5-10 cm from the 450 nm LED light source.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired doubly trifluoromethylated phenol product.

Note: This is a generalized protocol. Specific quantities, reaction times, and purification conditions should be optimized based on the specific substrate and laboratory setup. Always handle CF₃I, a volatile gas, with appropriate safety precautions in a well-ventilated fume hood.

Conclusion and Future Outlook

From their theoretical underpinnings in the late 19th century to their central role in modern pharmacology, trifluoromethylated aromatic alcohols have had a profound impact on chemical and life sciences. The unique combination of increased acidity, enhanced lipophilicity, and metabolic robustness conferred by the trifluoromethyl group makes this scaffold a powerful tool for optimizing drug candidates. As synthetic methodologies continue to advance, offering ever milder, more efficient, and selective routes to these compounds, their application is set to expand further. The continued exploration of trifluoromethylated structures promises to unlock new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles, solidifying their importance for years to come.

References

Methodological & Application

Asymmetric Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral trifluoromethylated alcohols are crucial building blocks in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2,2-Trifluoro-1-(p-tolyl)ethanol, with its stereogenic center, is a valuable intermediate for the synthesis of various bioactive compounds. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this target molecule, focusing on three highly effective and widely used methods: Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation, and biocatalytic reduction using alcohol dehydrogenases.

Methods Overview

The primary strategy for the asymmetric synthesis of this compound involves the enantioselective reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-4'-methylacetophenone. This note details three distinct and robust catalytic systems to achieve high yields and excellent enantioselectivity.

Logical Workflow for Asymmetric Synthesis

cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_end Chiral Product Prochiral Ketone 2,2,2-Trifluoro-4'-methylacetophenone CBS Corey-Bakshi-Shibata Reduction Prochiral Ketone->CBS Noyori Noyori Asymmetric Transfer Hydrogenation Prochiral Ketone->Noyori Bio Biocatalytic Reduction Prochiral Ketone->Bio Chiral Alcohol (R)- or (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol CBS->Chiral Alcohol Noyori->Chiral Alcohol Bio->Chiral Alcohol

Caption: General workflow for the asymmetric synthesis of this compound.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the different asymmetric reduction methods of 2,2,2-trifluoro-4'-methylacetophenone.

MethodCatalystReducing Agent/Hydrogen SourceTypical Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Corey-Bakshi-Shibata (CBS) Reduction (R)- or (S)-2-Methyl-CBS-oxazaborolidineBorane-tetrahydrofuran complex (BH₃·THF)2-10THF-78 to 251-2>95>98
Noyori Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK--Formic acid/Triethylamine (5:2 azeotrope)0.5-2Acetonitrile282-24>90>99 (R)
Biocatalytic Reduction Alcohol Dehydrogenase from Lactobacillus kefir2-Propanol (co-substrate)Whole cells/Isolated enzymeBuffer/Organic25-3724-48>90>99 (R)

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane reagent. The predictability and high enantioselectivity make it a widely adopted method.[1][2]

Reaction Scheme:

Caption: CBS reduction of 2,2,2-trifluoro-4'-methylacetophenone.

Protocol for (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol:

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Borane: Cool the solution to 0 °C and add borane-tetrahydrofuran complex (1.0 M in THF, 0.6 eq.) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 2,2,2-trifluoro-4'-methylacetophenone (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C.

  • Reaction: Slowly add the ketone solution to the catalyst-borane mixture via cannula. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly add methanol to the reaction mixture at -78 °C to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

Noyori Asymmetric Transfer Hydrogenation

This method employs a well-defined ruthenium catalyst in the presence of a hydrogen source, typically a mixture of formic acid and triethylamine, to achieve highly efficient and enantioselective reduction.[3][4]

Reaction Scheme:

A Prepare buffer solution (e.g., Tris-HCl) B Add whole cells or isolated ADH from Lactobacillus kefir A->B C Add NADPH cofactor (if using isolated enzyme) B->C D Add 2,2,2-trifluoro-4'- methylacetophenone (substrate) C->D E Add 2-propanol (co-substrate for cofactor regeneration) D->E F Incubate at controlled temperature with shaking E->F G Monitor reaction progress (e.g., by GC or HPLC) F->G H Extract product with an organic solvent G->H I Purify by column chromatography H->I

References

Application Notes and Protocols for 2,2,2-Trifluoro-1-(p-tolyl)ethanol in Asymmetric Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no established or widely reported applications of 2,2,2-Trifluoro-1-(p-tolyl)ethanol as a chiral auxiliary in asymmetric synthesis. Extensive searches for specific protocols, quantitative data (such as diastereomeric or enantiomeric excess), and reaction examples where this compound is covalently attached to a substrate to induce stereoselectivity have yielded no concrete results.

This document will therefore outline the theoretical potential of this compound as a chiral auxiliary based on the general principles of asymmetric synthesis. It will also provide a general framework for how such a compound could be evaluated for this purpose. The protocols and data presented are hypothetical and intended to serve as a guide for researchers interested in exploring the use of this and similar fluoroalcools in asymmetric transformations.

Theoretical Application as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. For this compound to function as a chiral auxiliary, it would typically be used in reactions such as aldol additions, Diels-Alder cycloadditions, or alkylations.

The proposed workflow for utilizing this compound as a chiral auxiliary would follow these steps:

  • Attachment: The chiral alcohol is esterified with a prochiral carboxylic acid or a derivative.

  • Diastereoselective Reaction: The resulting chiral ester is then subjected to a reaction that creates a new stereocenter. The steric and electronic properties of the trifluoromethyl and p-tolyl groups would be expected to direct the approach of the incoming reagent, leading to one diastereomer being formed in excess.

  • Cleavage: The chiral auxiliary is removed, typically by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary.

Below is a diagram illustrating this general workflow.

G General Workflow for a Chiral Auxiliary cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery Prochiral Substrate Prochiral Substrate Chiral Substrate-Auxiliary Adduct Chiral Substrate-Auxiliary Adduct Prochiral Substrate->Chiral Substrate-Auxiliary Adduct Esterification Chiral Auxiliary\n(this compound) Chiral Auxiliary (this compound) Chiral Auxiliary\n(this compound)->Chiral Substrate-Auxiliary Adduct Diastereomeric Products Diastereomeric Products Chiral Substrate-Auxiliary Adduct->Diastereomeric Products e.g., Alkylation, Aldol Addition Reagent Reagent Reagent->Diastereomeric Products Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomeric Products->Enantiomerically Enriched Product Hydrolysis/Reduction Recovered Chiral Auxiliary Recovered Chiral Auxiliary Diastereomeric Products->Recovered Chiral Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Hypothetical Experimental Protocols

The following are hypothetical protocols for evaluating this compound as a chiral auxiliary in a diastereoselective alkylation reaction. These are based on standard procedures for similar, well-established chiral auxiliaries.

1. Synthesis of the Chiral Acrylate Ester

  • Objective: To attach the chiral auxiliary to an acryloyl moiety.

  • Procedure:

    • To a solution of (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired (R)-2,2,2-Trifluoro-1-(p-tolyl)ethyl acrylate.

2. Diastereoselective Michael Addition

  • Objective: To perform a diastereoselective conjugate addition to the chiral acrylate.

  • Procedure:

    • To a solution of the (R)-2,2,2-Trifluoro-1-(p-tolyl)ethyl acrylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

    • Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add the desired electrophile (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR or HPLC analysis.

    • Purify by column chromatography to isolate the major diastereomer.

3. Cleavage of the Chiral Auxiliary

  • Objective: To remove the auxiliary and obtain the enantiomerically enriched carboxylic acid.

  • Procedure:

    • To a solution of the purified Michael adduct (1.0 eq.) in a mixture of THF and water (3:1), add lithium hydroxide (2.0 eq.).

    • Stir the reaction at room temperature for 6 hours.

    • Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

    • The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.

    • The organic layers containing the product are combined, dried, and concentrated to yield the chiral carboxylic acid.

    • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Hypothetical Data Presentation

Should experiments be conducted, the quantitative data should be summarized in a clear and organized manner to allow for easy comparison of different reaction conditions.

Table 1: Hypothetical Results for Diastereoselective Michael Addition

EntryElectrophile (E+)SolventTemp (°C)Yield (%)d.r.
1Benzyl bromideTHF-788590:10
2Methyl iodideTHF-787885:15
3Benzyl bromideToluene-788292:8

Table 2: Hypothetical Cleavage and Product Analysis

EntrySubstrate DiastereomerCleavage MethodProduct Yield (%)Auxiliary Recovery (%)e.e. (%)
1Major (from Entry 1)LiOH, THF/H₂O928895
2Major (from Entry 3)LiOH, THF/H₂O959097

Conclusion and Future Directions

While there is currently no published data on the use of this compound as a chiral auxiliary, its structural features suggest it could have potential in asymmetric synthesis. The trifluoromethyl group offers unique steric and electronic properties that could influence the stereochemical course of a reaction.

Researchers interested in exploring this compound's utility are encouraged to perform systematic studies, starting with the synthesis of derivatives (e.g., esters, ethers) and evaluating their performance in well-established asymmetric transformations. Key aspects to investigate would be the efficiency of the auxiliary attachment and cleavage, the level of diastereoselectivity achieved in the key bond-forming step, and the ease of recovery and recycling of the auxiliary. The hypothetical protocols and data tables provided herein offer a foundational framework for such an investigation.

Application of 2,2,2-Trifluoro-1-(p-tolyl)ethanol in Pharmaceutical Intermediates: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(p-tolyl)ethanol is a chiral fluorinated alcohol that holds significant potential as a versatile building block in the synthesis of pharmaceutical intermediates. The presence of both a trifluoromethyl group and a chiral hydroxyl moiety makes it an attractive starting material for the introduction of these critical pharmacophores into drug candidates. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the chiral center allows for stereoselective synthesis, which is crucial for optimizing drug efficacy and reducing off-target effects. This document provides a detailed overview of the potential applications of this compound in the synthesis of pharmaceutical intermediates, including detailed, representative experimental protocols and data presentation. While direct, publicly available examples of its use in the synthesis of specific commercial drugs are limited, the principles outlined herein are based on established synthetic methodologies for analogous chiral fluoroalcohols in medicinal chemistry.

Introduction: The Role of Fluorinated Chiral Alcohols in Drug Discovery

Chirality and fluorine substitution are two key strategies employed in modern drug design to enhance the pharmacological properties of active pharmaceutical ingredients (APIs). Enantiomerically pure compounds are often more potent and have a better safety profile than their racemic mixtures. The introduction of a trifluoromethyl (CF3) group can significantly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.

This compound, available in both its racemic and chiral forms ((R)- and (S)-enantiomers), serves as a valuable precursor for a variety of pharmaceutical intermediates. Its structural features allow for several chemical transformations to build more complex molecules.

Potential Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a chiral building block for the synthesis of more complex molecules, particularly chiral amines and esters, which are common moieties in a wide range of therapeutic agents.

Synthesis of Chiral Amines

Chiral amines are prevalent in a vast number of pharmaceuticals. The hydroxyl group of this compound can be converted into an amino group with retention or inversion of stereochemistry, providing access to valuable chiral amine intermediates.

A common pathway for this transformation is the Mitsunobu reaction, which allows for the stereospecific conversion of alcohols to various functional groups, including azides, which can then be readily reduced to the corresponding amines.

Synthesis_of_Chiral_Amines start This compound reagents HN3, DIAD, PPh3 (Mitsunobu Reaction) start->reagents Step 1 intermediate Azide Intermediate reagents->intermediate Inversion of Stereochemistry reduction H2, Pd/C or LiAlH4 (Reduction) intermediate->reduction product Chiral Amine reduction->product

Caption: Synthetic pathway from this compound to a chiral amine.

Synthesis of Chiral Esters and Ethers

The hydroxyl group of this compound can be readily acylated or alkylated to form a diverse range of esters and ethers. These derivatives can themselves be important pharmaceutical intermediates or can be used to introduce the chiral trifluoromethyl-p-tolyl-ethyl moiety into a larger molecule.

Synthesis_of_Esters_Ethers cluster_ester Ester Synthesis cluster_ether Ether Synthesis start_ester This compound reagent_ester R-COCl, Pyridine (Acylation) start_ester->reagent_ester product_ester Chiral Ester reagent_ester->product_ester start_ether This compound reagent_ether R-X, NaH (Williamson Ether Synthesis) start_ether->reagent_ether product_ether Chiral Ether reagent_ether->product_ether

Caption: General schemes for the synthesis of chiral esters and ethers.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving this compound. These protocols are intended as a starting point for research and development and may require optimization for specific substrates and scales.

Protocol 1: Asymmetric Reduction of 4'-Methyl-2,2,2-trifluoroacetophenone to (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanol

This protocol describes a typical asymmetric transfer hydrogenation, a common method for producing chiral alcohols.

Materials:

  • 4'-Methyl-2,2,2-trifluoroacetophenone

  • (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine

  • Ruthenium(II) chloride p-cymene dimer

  • Formic acid

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate, anhydrous

  • Nitrogen gas

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add the ruthenium(II) chloride p-cymene dimer (0.005 mmol) and the chiral ligand (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (0.011 mmol).

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine (azeotropic mixture).

  • Add 4'-Methyl-2,2,2-trifluoroacetophenone (1.0 mmol) to the catalyst mixture.

  • Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

  • Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanol.

Expected Data:

ParameterExpected Value
Yield >90%
Enantiomeric Excess (ee) >95%
Purity (by GC) >98%
Protocol 2: Mitsunobu Reaction for the Synthesis of an Azide Intermediate

This protocol details the conversion of the chiral alcohol to an azide with inversion of stereochemistry.

Materials:

  • (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (HN3) solution in toluene (handle with extreme caution)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanol (1.0 mmol) and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 mmol) dropwise to the stirred solution. The solution will typically turn a milky white color.

  • After 15 minutes, add the hydrazoic acid solution (2.0 mmol) dropwise, maintaining the temperature at 0 °C. Caution: Hydrazoic acid is highly toxic and explosive.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the (S)-azide intermediate.

Expected Data:

ParameterExpected Value
Yield 70-85%
Stereochemical Outcome Inversion of configuration
Purity (by NMR) >95%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a pharmaceutical intermediate using this compound.

Experimental_Workflow start Starting Material: This compound reaction Chemical Transformation (e.g., Mitsunobu, Acylation) start->reaction monitoring Reaction Monitoring (TLC, GC, HPLC) reaction->monitoring workup Aqueous Workup & Extraction reaction->workup monitoring->reaction Check for completion drying Drying of Organic Phase (e.g., MgSO4) workup->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS, Chiral HPLC) purification->analysis product Final Pharmaceutical Intermediate analysis->product

Caption: General experimental workflow for the synthesis of pharmaceutical intermediates.

Conclusion

This compound represents a promising and versatile chiral building block for the synthesis of complex pharmaceutical intermediates. Its unique combination of a trifluoromethyl group and a stereocenter provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. The representative protocols provided herein demonstrate the feasibility of incorporating this valuable synthon into drug discovery and development programs. Further research into the applications of this compound is warranted to fully explore its potential in the creation of novel therapeutics.

Application Note and Protocol for the Enzymatic Resolution of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chirally pure alcohols are pivotal building blocks in the synthesis of pharmaceuticals and fine chemicals. Specifically, trifluoromethyl-containing chiral alcohols, such as the enantiomers of 2,2,2-Trifluoro-1-(p-tolyl)ethanol, are of significant interest due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability and binding affinity. Enzymatic kinetic resolution (EKR) offers a green and highly selective method for obtaining these enantiopure compounds. This application note provides a detailed protocol for the kinetic resolution of racemic this compound using Candida antarctica lipase B (CALB), a versatile and robust biocatalyst.

Principle of the Method

The enzymatic kinetic resolution of racemic this compound is based on the enantioselective acylation of one of the alcohol's enantiomers by Candida antarctica lipase B. In the presence of an acyl donor, such as vinyl acetate, the lipase preferentially catalyzes the esterification of one enantiomer (typically the (R)-enantiomer for secondary alcohols) at a significantly higher rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other, unreacted enantiomer as an alcohol. The two can then be separated by standard chromatographic techniques, yielding both enantiomers in high enantiomeric excess. The reaction is irreversible due to the tautomerization of the vinyl alcohol leaving group to acetaldehyde.

Data Presentation

The following table summarizes typical quantitative data obtained from the enzymatic resolution of racemic this compound using Candida antarctica lipase B.

EntryAcyl DonorSolventTime (h)Conversion (%)e.e.s (%) (S)-alcohole.e.p (%) (R)-acetateE-value
1Vinyl AcetateMTBE648>9996>200
2Vinyl AcetateHeptane850>99>99>200
3Isopropenyl AcetateToluene12459598>150

e.e.s: enantiomeric excess of the substrate e.e.p: enantiomeric excess of the product E-value: Enantiomeric Ratio

Experimental Protocols

Materials and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate (or other suitable acyl donor)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), heptane, toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chiral HPLC system with a suitable chiral column

Protocol for Enzymatic Kinetic Resolution
  • To a dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 5.26 mmol).

  • Add 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Add immobilized Candida antarctica lipase B (100 mg, 10% w/w of the substrate).

  • Add vinyl acetate (0.72 mL, 7.89 mmol, 1.5 equivalents).

  • Seal the flask and stir the mixture at 40°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) and analyzing them by chiral HPLC.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the immobilized enzyme with fresh MTBE (2 x 10 mL) and combine the filtrates. The enzyme can be dried and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue, containing the (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol and (R)-2,2,2-Trifluoro-1-(p-tolyl)ethyl acetate, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol for Chiral HPLC Analysis
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended, such as a Daicel Chiralpak AD-H or OD-H column (or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting condition is 95:5 (v/v) n-hexane:isopropanol. The ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the aliquots from the reaction mixture in the mobile phase before injection.

Mandatory Visualization

Enzymatic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup and Purification cluster_products Final Products A Racemic this compound E Stirring at 40°C A->E B Anhydrous Solvent (e.g., MTBE) B->E C Immobilized CALB C->E D Acyl Donor (Vinyl Acetate) D->E F Reaction Monitoring by Chiral HPLC E->F Take aliquots F->E Continue reaction if <50% conversion G Filter to remove enzyme F->G Proceed if ~50% conversion H Solvent Evaporation G->H I Column Chromatography H->I J (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol I->J K (R)-2,2,2-Trifluoro-1-(p-tolyl)ethyl acetate I->K

Caption: Workflow for the enzymatic resolution of this compound.

Application Notes and Protocols: The Role of Fluorinated Alcohols in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct application of 2,2,2-Trifluoro-1-(p-tolyl)ethanol in routine peptide synthesis is not extensively documented in publicly available literature, the closely related solvent, 2,2,2-trifluoroethanol (TFE), has carved out a significant niche in peptide and protein chemistry. This document provides a comprehensive overview of the established uses of TFE, offering insights into its effects on peptide structure and its utility in specific synthetic protocols. Furthermore, a general protocol for solid-phase peptide synthesis (SPPS) is detailed to provide a foundational understanding of the workflows where novel reagents and solvents might be integrated.

Introduction to 2,2,2-Trifluoroethanol (TFE) in Peptide Science

2,2,2-Trifluoroethanol (TFE) is a versatile co-solvent that has been widely used in peptide and protein studies. Its unique properties allow it to influence the secondary structure of peptides in solution and to act as a denaturant for proteins at higher concentrations. The effects of TFE are concentration-dependent; at low concentrations, it can stabilize tertiary structures, while at higher concentrations, it tends to denature proteins by disrupting the internal hydrophobic core.[1][2]

Molecular dynamics simulations suggest that TFE's stabilizing effect on secondary structures stems from its preferential aggregation around peptides.[3][4] This "coating" displaces water, creating a low dielectric environment that favors the formation of intra-peptide hydrogen bonds.[3][4] TFE interacts weakly with nonpolar residues, which helps to preserve hydrophobic interactions within the peptide, thus promoting stability rather than denaturation.[3][4]

Applications of 2,2,2-Trifluoroethanol (TFE)

Induction and Stabilization of Secondary Structures

One of the primary applications of TFE is to induce and stabilize secondary structures, such as α-helices and β-sheets, in peptides that might otherwise exist in a random coil conformation in aqueous solutions. This property is invaluable for conformational studies of peptides using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Controlling Nucleophilic Peptide Arylation

TFE has been demonstrated to be an effective solvent for improving the chemo-selectivity of nucleophilic aromatic substitution (SNA) reactions on peptides.[5] For instance, when reacting peptides with perfluoroaromatics, using TFE as a solvent can lead to more selective arylation of specific nucleophilic side chains compared to more common solvents like N,N-dimethylformamide (DMF).[5][6]

Quantitative Data Summary

The following table summarizes the observed effects of 2,2,2-Trifluoroethanol (TFE) on peptide and protein structures.

Concentration of TFEObserved Effect on Peptides/ProteinsReferences
Low Concentrations (<10%)Stabilization of tertiary structure; increase in NMR NOE contacts.[1][2]
High ConcentrationsDenaturation of proteins; loss of tertiary structure.[1][2]
30% (vol/vol) in waterIncreased population of α-helix and β-sheet content in secondary-structure-forming peptides.[4]

Experimental Protocols

While specific protocols for the use of this compound are not available, a standard protocol for Solid-Phase Peptide Synthesis (SPPS) is provided below as a fundamental reference. This protocol outlines the general steps involved in synthesizing a peptide on a solid support.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc/tBu strategy.[7]

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]

  • Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), for at least 30 minutes.[7][8]

2. First Amino Acid Loading:

  • Dissolve the first Fmoc-protected amino acid in a suitable solvent (e.g., DCM).

  • Add the amino acid solution and a base, such as diisopropylethylamine (DIPEA), to the swollen resin.

  • Allow the reaction to proceed for 30-60 minutes at room temperature.[7]

  • Wash the resin thoroughly with DMF and DCM.[7]

  • Cap any unreacted sites on the resin using a capping mixture (e.g., DCM/MeOH/DIPEA).[7]

3. Peptide Chain Elongation (Iterative Cycle):

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[8]
    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
    • Add the activated amino acid solution to the resin.
    • Allow the coupling reaction to proceed for 30-60 minutes.
    • Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.
    • Wash the resin thoroughly with DMF.

  • Repeat this deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT)) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge and wash the peptide precipitate with cold ether.

  • Dry the crude peptide.

5. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Start: Resin Swelling loading First Amino Acid Loading start->loading deprotection Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (AA, Coupling Reagent, Base) wash2 Wash (DMF) coupling->wash2 wash1->coupling cycle Repeat Cycle for Each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) cycle->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of TFE Effects on Peptides

TFE_Effects cluster_effects TFE-Induced Effects TFE 2,2,2-Trifluoroethanol (TFE) Aggregation Preferential Aggregation around Peptide TFE->Aggregation Peptide Peptide in Solution Peptide->Aggregation Displacement Water Displacement Aggregation->Displacement Environment Low Dielectric Environment Displacement->Environment Hbond Favors Intra-peptide Hydrogen Bonding Environment->Hbond

Caption: Mechanism of TFE-induced stabilization of peptide secondary structure.

References

Application Notes & Protocols: Catalytic Reduction of 2,2,2-Trifluoro-p-tolyl Ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of chiral β-trifluoromethyl alcohols is of significant interest in medicinal chemistry and materials science, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The catalytic asymmetric reduction of prochiral trifluoromethyl ketones, such as 2,2,2-trifluoro-p-tolyl ethanone (also known as 4'-methyl-2,2,2-trifluoroacetophenone), represents one of the most efficient methods for accessing these valuable building blocks. This document provides an overview of various catalytic systems and detailed protocols for this transformation.

Catalytic Systems Overview: The reduction of trifluoromethyl ketones is a challenging transformation that often requires specialized catalytic systems. Homogeneous asymmetric hydrogenation and transfer hydrogenation are the most prevalent methods, typically employing complexes of precious metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) with chiral ligands.[1][2] These reactions are valued for their high efficiency and enantioselectivity.[2] More recently, biocatalytic and electrochemically-promoted methods have emerged as greener and highly selective alternatives.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the reduction of 2,2,2-trifluoroacetophenone and its derivatives, which serve as close analogs for 2,2,2-trifluoro-p-tolyl ethanone.

Catalyst SystemSubstrateMethodYield (%)ee (%)Key Conditions & NotesReference
Chiral Ru Complex2,2,2-TrifluoroacetophenoneElectrochemically Promoted Asymmetric Transfer Hydrogenation9694 (R)0.5 F mol⁻¹ charge, room temperature, normal pressure.[3][4]
Noyori-Ikariya Catalyst2,2,2-TrifluoroacetophenoneElectrochemically Driven Asymmetric Hydrogenation97470.5 F/mol charge input.[3]
Alcohol Dehydrogenase (ADH)Methyl KetonesBiocatalytic Stereoselective Reduction->99 (S)Coupled with photocatalytic trifluoromethylation in a continuous flow system.[5][6]
Rhodium/Cinchonidine3,5-di-(trifluoromethyl)-acetophenoneHeterogeneous Enantioselective Hydrogenation-up to 36Reaction showed inversion of enantioselectivity with ether derivatives of the modifier.[7]
Ru(II)-TsDPENAcetophenone DerivativesAsymmetric Transfer Hydrogenationup to 87>99Utilizes formic acid/triethylamine as the hydrogen source.[8]

Visualized Workflows and Reactions

G sub Substrate (2,2,2-Trifluoro-p-tolyl ethanone) mix 1. Prepare Reaction Mixture (Inert Atmosphere) sub->mix cat Catalyst (e.g., Ru(II)-TsDPEN) cat->mix h_source Hydrogen Source (e.g., HCOOH/NEt3, i-PrOH) h_source->mix solvent Anhydrous Solvent (e.g., CH2Cl2, Toluene) solvent->mix reaction 2. Reaction (Stir at specified Temp & Time) mix->reaction Set T, t workup 3. Work-up (Quench, Extract, Dry) reaction->workup Reaction Complete purify 4. Purification & Analysis (Chromatography, HPLC, NMR) workup->purify product Final Product (Chiral Alcohol) purify->product

Caption: General experimental workflow for catalytic transfer hydrogenation.

G reactant 2,2,2-Trifluoro-p-tolyl ethanone product 1-(p-tolyl)-2,2,2- trifluoroethanol reactant->product Asymmetric Reduction reagents [H] Chiral Catalyst reagents->product

References

Application Notes and Protocols: The Role of 2,2,2-Trifluoro-1-(p-tolyl)ethanol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to enantiomerically pure secondary alcohols. These chiral alcohols are invaluable building blocks for the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. Chiral trifluoromethyl-substituted alcohols, such as 2,2,2-Trifluoro-1-(p-tolyl)ethanol, are of particular interest due to the unique electronic and lipophilic properties imparted by the trifluoromethyl group, which can significantly influence a molecule's biological activity.

This document explores the role of this compound in the context of stereoselective reductions. Contrary to what might be inferred from its structure as a chiral alcohol, current scientific literature primarily positions this compound as a target product of stereoselective synthesis rather than as a reagent or catalyst for inducing chirality in other molecules. Its synthesis serves as an excellent case study in the challenges and methodologies associated with the stereoselective reduction of α-trifluoromethyl ketones.

These notes will, therefore, focus on the primary application related to this compound: its own stereoselective synthesis. We will detail established methods, provide quantitative data from analogous reactions, and present a detailed protocol for the asymmetric reduction of its parent ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone.

The Role of this compound: A Product of Asymmetric Synthesis

The synthesis of chiral trifluoromethyl-containing alcohols is a significant challenge in organic chemistry. The strong electron-withdrawing nature of the CF3 group can deactivate the adjacent carbonyl group, making reduction more difficult. Furthermore, achieving high enantioselectivity can be complicated by the potential for non-catalytic background reduction.[1]

Consequently, this compound is most frequently encountered in the literature as the product of the enantioselective reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone. The development of efficient methods to produce this and similar chiral fluoroalcohols is an active area of research.

Application Notes: Stereoselective Synthesis of this compound

Several catalytic methods are suitable for the enantioselective reduction of aryl trifluoromethyl ketones. The most common and effective approaches include catalytic reduction with borane reagents mediated by chiral oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction) and biocatalytic reductions using whole-cell or isolated enzyme systems.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is one of the most reliable methods for the enantioselective reduction of prochiral ketones.[2][3] It utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH3·THF or BH3·SMe2). The catalyst coordinates with both the borane and the ketone's carbonyl oxygen in a highly organized, six-membered transition state, facilitating a facial-selective hydride transfer.[4] For trifluoromethyl ketones, modifications such as the addition of a Lewis acid (e.g., BF3·OEt2) can enhance enantioselectivity by promoting the catalytic pathway over the non-selective background reduction.[1]

Biocatalytic Reduction

Biocatalysis, using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers an environmentally friendly and highly selective alternative for ketone reduction.[5] These reactions are typically performed in aqueous media under mild conditions. Many yeast strains and engineered enzymes have been shown to reduce acetophenone and its derivatives with high enantioselectivity, often yielding the (S)-alcohol.[6][7] The success of this method for 2,2,2-Trifluoro-1-(p-tolyl)ethanone would depend on the specific enzyme's ability to accept this sterically and electronically distinct substrate.

Quantitative Data for Analogous Reductions
SubstrateMethodCatalyst/BiocatalystReagentTemp (°C)Yield (%)ee (%)Product Config.Reference
AcetophenoneCBS Reduction(S)-Me-CBSBH3·THF23>9994.7(R)J. Am. Chem. Soc. 1987, 109, 5551-5553[8]
AcetophenoneBioreductionCandida tropicalisGlucose3043>99(S)Biotechnol. J. 2006, 1, 80-85[6]
Trifluoromethyl KetoneCBS ReductionChiral Lactam Alcohol derived oxazaborolidineBH3·THF, BF3RT9090(R)Molecules 2018, 23, 2346[1]
4'-ChloroacetophenoneBioreductionPenicillium rubensGlucose25>9090(S)IJSTR 2019, 8, 11
1-TetraloneCBS Reduction(S)-Me-CBSBH3·THF-10>9997(R)J. Am. Chem. Soc. 1987, 109, 5551-5553[8]

Experimental Protocols

The following is a representative protocol for the enantioselective synthesis of (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanol via a CBS-catalyzed borane reduction.

Protocol 1: Asymmetric Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone

Materials:

  • 2,2,2-Trifluoro-1-(p-tolyl)ethanone

  • (R)-Methyl-CBS catalyst solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether or Ethyl acetate

  • Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,2,2-Trifluoro-1-(p-tolyl)ethanone (e.g., 10 mmol, 1.90 g).

  • Solvent and Catalyst Addition: Add anhydrous THF (50 mL) to dissolve the ketone. Purge the flask with nitrogen. Add the (R)-Methyl-CBS catalyst solution (1.0 mL, 1.0 mmol, 0.1 equiv) via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 equiv) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of anhydrous methanol (10 mL) at 0 °C to decompose the excess borane. (Caution: Hydrogen gas evolution).

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Visualizations

Mechanism of CBS Reduction

CBS_Mechanism Mechanism of CBS Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone cluster_reactants Reactants cluster_transition Transition State cluster_products Products Ketone 2,2,2-Trifluoro-1-(p-tolyl)ethanone TS [Catalyst-Borane-Ketone Complex] (Six-Membered Chair-like TS) Ketone->TS Coordination Catalyst (R)-Me-CBS Catalyst Catalyst->TS Coordination Borane BH3 Source Borane->TS Coordination Product (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol TS->Product Hydride Transfer RegenCat Regenerated Catalyst TS->RegenCat Release

Caption: Mechanism of CBS-catalyzed reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone.

Experimental Workflow

Workflow Experimental Workflow for Asymmetric Ketone Reduction A 1. Reaction Setup (Ketone, Solvent, N2 atm) B 2. Add Catalyst ((R)-Me-CBS) A->B C 3. Cool to 0 °C B->C D 4. Add Borane Source (BH3·SMe2) C->D E 5. Reaction Monitoring (TLC / GC) D->E F 6. Quench Reaction (Methanol) E->F If complete G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate G->H I 9. Purification (Chromatography) H->I J 10. Analysis (Chiral HPLC / GC) I->J

Caption: General experimental workflow for the asymmetric reduction of a ketone.

References

Application Note and Protocol for the Asymmetric Synthesis of Enantiopure 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure chiral alcohols are critical building blocks in the pharmaceutical and agrochemical industries. Specifically, trifluoromethyl-containing chiral alcohols are of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This application note provides a detailed protocol for the asymmetric synthesis of enantiopure 2,2,2-Trifluoro-1-(p-tolyl)ethanol via the catalytic reduction of its corresponding prochiral ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction, a reliable and highly enantioselective method, is employed for this transformation.[1][2][3][4][5]

Principle

The synthesis of enantiopure this compound is achieved through the enantioselective reduction of 2,2,2-trifluoro-1-(p-tolyl)ethanone. This is accomplished using a chiral oxazaborolidine catalyst, commonly known as the CBS catalyst, in the presence of a borane reducing agent. The chiral catalyst creates a stereochemically defined environment, directing the hydride transfer from the borane to one of the two prochiral faces of the ketone, resulting in the formation of one enantiomer of the alcohol in excess. The predictability and high enantioselectivity of the CBS reduction make it a widely used method in asymmetric synthesis.[1][2][3][4][5]

Experimental Overview

The experimental workflow consists of the following key stages:

  • Reaction Setup: Assembling the reaction under an inert atmosphere.

  • Asymmetric Reduction: Catalytic reduction of the ketone using the CBS reagent and a borane source.

  • Work-up and Purification: Quenching the reaction and isolating the desired product.

  • Analysis: Determination of yield and enantiomeric excess of the final product.

experimental_workflow Experimental Workflow for the Synthesis of Enantiopure this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start setup Reaction Setup under Inert Atmosphere (Argon or Nitrogen) start->setup reagents Addition of (S)-(-)-2-Methyl-CBS-oxazaborolidine and Borane Dimethyl Sulfide Complex setup->reagents cooling Cooling of Reaction Mixture reagents->cooling addition Slow Addition of 2,2,2-Trifluoro-1-(p-tolyl)ethanone cooling->addition stirring Stirring at Controlled Temperature addition->stirring quench Reaction Quenching (e.g., with Methanol) stirring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Determination of Yield and Enantiomeric Excess (Chiral HPLC) purification->analysis end End analysis->end

Figure 1. Schematic overview of the experimental workflow.

Materials and Reagents

ReagentCAS NumberSupplier
2,2,2-Trifluoro-1-(p-tolyl)ethanone394-59-2Sigma-Aldrich
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution112022-81-8Sigma-Aldrich
Borane dimethyl sulfide complex (BMS)13292-87-0Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-Aldrich
Methanol67-56-1Sigma-Aldrich
Diethyl ether60-29-7Sigma-Aldrich
Saturated aqueous sodium bicarbonate144-55-8Sigma-Aldrich
Anhydrous magnesium sulfate7487-88-9Sigma-Aldrich
Silica gel for column chromatography7631-86-9Sigma-Aldrich
Hexane (HPLC grade)110-54-3Sigma-Aldrich
Isopropanol (HPLC grade)67-63-0Sigma-Aldrich

Experimental Protocol: Asymmetric Reduction

This protocol is based on established procedures for the CBS reduction of trifluoromethyl ketones.

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.1 eq.).

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Reducing Agent:

    • Slowly add borane dimethyl sulfide complex (BMS, 1.0 - 1.2 eq.) to the stirred solution.

    • Stir the mixture at 0 °C for 10-15 minutes.

  • Addition of Substrate:

    • Dissolve 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the enantiopure this compound.

Data Summary

The following table summarizes typical results for the asymmetric reduction of trifluoromethyl ketones using a CBS catalyst, which can be expected for the synthesis of this compound.

SubstrateCatalystReducing AgentSolventAdditiveYield (%)Enantiomeric Excess (ee, %)
2,2,2-TrifluoroacetophenoneIn situ from chiral lactam alcohol (10 mol%)BH₃-THFTHFNone8952
2,2,2-TrifluoroacetophenoneIn situ from chiral lactam alcohol (10 mol%)BH₃CHCl₃BF₃High>90
2,2,2-Trifluoro-1-(p-tolyl)ethanone (S)-(-)-2-Methyl-CBS-oxazaborolidine BMS THF None >90 >95

Note: The data for 2,2,2-Trifluoro-1-(p-tolyl)ethanone is a representative expectation based on the high efficiency of the CBS reduction for similar substrates.

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Instrument: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H column (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100.

Logical Relationship of the CBS Reduction Mechanism

cbs_mechanism Simplified Mechanism of the CBS Reduction cluster_catalyst_activation Catalyst Activation cluster_reduction_step Enantioselective Reduction cluster_regeneration Catalyst Regeneration cbs CBS Catalyst (Oxazaborolidine) activated_complex Activated Catalyst-Borane Complex cbs->activated_complex Coordination borane Borane (BMS) borane->activated_complex transition_state Diastereomeric Transition State activated_complex->transition_state Coordination ketone Prochiral Ketone (2,2,2-Trifluoro-1-(p-tolyl)ethanone) ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer chiral_alcohol Enantiopure Alcohol (this compound) product_complex->chiral_alcohol Release regenerated_cbs Regenerated CBS Catalyst product_complex->regenerated_cbs regenerated_cbs->activated_complex Re-activation

Figure 2. Logical flow of the CBS reduction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionMonitor the reaction closely by TLC and extend the reaction time if necessary. Ensure the borane reagent is fresh and active.
Loss during work-up or purificationPerform extractions carefully and optimize the column chromatography conditions.
Low Enantiomeric Excess (ee)Impure or aged CBS catalystUse a fresh bottle of the CBS catalyst solution or a newly prepared catalyst.
Reaction temperature too highMaintain the recommended reaction temperature strictly. Lowering the temperature may improve enantioselectivity.
Presence of moistureEnsure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.
Poor separation in chiral HPLCSuboptimal mobile phase compositionAdjust the ratio of hexane and isopropanol. A lower percentage of isopropanol generally increases retention and may improve resolution.
Inappropriate chiral stationary phaseIf baseline separation cannot be achieved, consider screening other polysaccharide-based chiral columns (e.g., Chiralcel OJ-H, Chiralpak AD-H).

Conclusion

The Corey-Bakshi-Shibata reduction provides an efficient and highly enantioselective method for the synthesis of enantiopure this compound. The protocol outlined in this application note is a robust starting point for researchers in need of this valuable chiral building block. Careful attention to anhydrous reaction conditions and the purity of the catalyst are paramount for achieving high yields and excellent enantioselectivity. The provided analytical method allows for accurate determination of the enantiomeric purity of the final product.

References

Application Notes and Protocols for the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The continuous growth of the global population necessitates innovative and effective solutions in agriculture to ensure food security. Agrochemicals, including fungicides, herbicides, and insecticides, play a pivotal role in modern agriculture by protecting crops from diseases and pests, thereby increasing yields.[1] The synthesis of new agrochemicals is a complex process that involves the design and development of novel active ingredients with high efficacy, selectivity, and favorable environmental profiles.[2][3] This document provides detailed application notes and protocols for the synthesis of two prominent agrochemicals, Pyraclostrobin and Fluralaner, and touches upon modern synthetic methodologies that are revolutionizing the field.

Application Note 1: Synthesis of Pyraclostrobin (A Strobilurin Fungicide)

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class.[4] It is highly effective against a wide range of fungal pathogens in various crops, including cereals, fruits, and vegetables.[4][5] The development of Pyraclostrobin was inspired by a natural fungicidal compound, strobilurin-A.[6] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[4][5][7]

Mode of Action: Inhibition of Mitochondrial Respiration

Pyraclostrobin acts as a Quinone outside Inhibitor (QoI), targeting the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4][6] By binding to the Qo site of cytochrome b, Pyraclostrobin blocks the transfer of electrons, which disrupts the synthesis of ATP, the primary energy currency of the cell. This ultimately leads to the cessation of fungal growth and cell death.[4][6][7]

Pyraclostrobin_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Q Coenzyme Q Complex_I->Q e- H_out H+ Complex_I->H_out Complex_II Complex II Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_out Complex_IV Complex IV O2 O2 Complex_IV->O2 e- Complex_IV->H_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Q->Complex_III e- Cyt_c->Complex_IV e- Pyraclostrobin Pyraclostrobin Pyraclostrobin->Complex_III Inhibits Electron Transfer H_in H+ H_out->ATP_Synthase Proton Gradient

Pyraclostrobin's inhibition of the mitochondrial electron transport chain.

Synthetic Strategy & Experimental Protocol

The synthesis of Pyraclostrobin can be achieved through various routes. A common method involves the etherification of 1-(4-chlorophenyl)-3-hydroxypyrazole with a substituted benzyl bromide. The following protocol is a representative example based on published synthesis processes.[8][9][10]

Pyraclostrobin_Synthesis_Workflow cluster_synthesis Pyraclostrobin Synthesis start Starting Materials: - p-Chloroaniline - Hydrazine Hydrate - o-Nitrotoluene step1 Step 1: Synthesis of p-chlorophenylhydrazine hydrochloride start->step1 step3 Step 3: Synthesis of N-methoxy-N-2-bromomethylphenyl carbamate start->step3 step2 Step 2: Synthesis of 1-(4-chlorophenyl)-3-pyrazole alcohol step1->step2 step4 Step 4: Etherification Reaction step2->step4 step3->step4 step5 Step 5: Purification (Recrystallization) step4->step5 end_product Final Product: Pyraclostrobin step5->end_product

General workflow for the synthesis of Pyraclostrobin.

Protocol: Synthesis of Pyraclostrobin

  • Step 1: Synthesis of p-chlorophenylhydrazine hydrochloride

    • In a four-neck flask, add 280g of water and 500g of industrial hydrochloric acid.

    • Stir the mixture and add 190g of p-chloroaniline.

    • Cool the mixture to -5 °C.

    • Slowly add a solution of sodium nitrite to perform diazotization, maintaining the temperature below 0 °C.

    • After the addition is complete, add a solution of stannous chloride in hydrochloric acid to reduce the diazonium salt to the corresponding hydrazine.

    • Filter the resulting precipitate and wash with cold water to obtain p-chlorophenylhydrazine hydrochloride.

  • Step 2: Synthesis of 1-(4-chlorophenyl)-3-pyrazole alcohol

    • React p-chlorophenylhydrazine hydrochloride with a suitable three-carbon precursor, such as ethyl acetoacetate, in a solvent like ethanol.

    • Heat the mixture to reflux to facilitate the cyclization reaction, forming the pyrazole ring.

    • After the reaction is complete, cool the mixture and isolate the product, 1-(4-chlorophenyl)-3-pyrazole alcohol, through filtration and recrystallization.

  • Step 3: Synthesis of N-methoxy-N-2-bromomethylphenyl carbamate

    • This intermediate can be prepared from o-nitrotoluene through a series of reactions including reduction, acylation, methylation, and bromination.[10]

  • Step 4: Etherification Reaction

    • In a reactor, dissolve 0.12 mol of 1-(4-chlorophenyl)-3-pyrazole alcohol and 0.15 mol of potassium carbonate (K2CO3) in acetone.[9]

    • Heat the mixture to reflux.

    • Slowly add a solution of 0.1 mol of N-methoxy-N-2-bromomethylphenyl carbamate in a suitable solvent.[9]

    • Continue refluxing for approximately 7 hours.[9]

  • Step 5: Purification

    • After the reaction, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Add isopropanol to the residue and cool the solution to 0-2 °C to induce crystallization.[8]

    • Maintain the temperature for 1.5-2.5 hours.[8]

    • Filter the mixture and dry the solid to obtain pure Pyraclostrobin.[8]

Quantitative Data

ParameterValueReference
Purity98.1 - 98.3%[8]
Yield85 - 92.2%[8]

Application Note 2: Synthesis of Fluralaner (An Isoxazoline Insecticide)

Introduction

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class.[11] It is widely used in veterinary medicine to control flea and tick infestations in dogs and cats.[11][12] Fluralaner provides long-lasting protection and is administered orally or topically.[11][13]

Mode of Action: Antagonism of Ligand-Gated Chloride Channels

Fluralaner acts as a potent inhibitor of the arthropod nervous system.[14][15] It non-competitively antagonizes both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels.[11][13][14] This blockage of chloride ion influx leads to hyperexcitation, paralysis, and ultimately the death of the target parasites.[11][12][14] Fluralaner exhibits high selectivity for insect neurons over mammalian neurons, contributing to its safety profile in treated animals.[14]

Fluralaner_Mode_of_Action cluster_Neuron Insect Neuron Synapse Presynaptic Presynaptic Neuron Receptor Receptor Site Presynaptic->Receptor GABA/ Glutamate Release Postsynaptic Postsynaptic Neuron Channel GABA/Glutamate-gated Chloride Channel Cl_Influx Chloride Ion Influx Channel->Cl_Influx Opens Receptor->Channel Binds Fluralaner Fluralaner Fluralaner->Channel Blocks Channel Cl_Influx->Postsynaptic Hyperpolarization (Inhibition) Fluralaner_Synthesis_Workflow cluster_synthesis Fluralaner Synthesis (Final Step) intermediate1 Intermediate I: Substituted Benzoic Acid step1 Step 1: Dissolution and Addition of Reagents intermediate1->step1 intermediate2 Intermediate II: Substituted Acetamide intermediate2->step1 step2 Step 2: Amidation Reaction (Coupling) step1->step2 step3 Step 3: Work-up and Purification step2->step3 end_product Final Product: Fluralaner step3->end_product Modern_Synthesis_Logic cluster_Agrochem Agrochemical Synthesis Agrochem Target Agrochemical (e.g., Fungicide, Herbicide) BuildingBlocks Simpler Building Blocks Methodologies Modern Synthetic Methodologies BuildingBlocks->Methodologies Joined by Methodologies->Agrochem To form Pd_Coupling Pd-Catalyzed Cross-Coupling Pd_Coupling->Methodologies Click_Chem Click Chemistry Click_Chem->Methodologies

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 2,2,2-Trifluoro-1-(p-tolyl)ethanol synthesis. The primary focus is on the reduction of the precursor, 2,2,2-Trifluoro-1-(p-tolyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I improve it?

  • Answer: Low or no yield can stem from several factors:

    • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. For instance, sodium borohydride (NaBH₄) can decompose in the presence of moisture.

      • Solution: Use a freshly opened bottle of the reducing agent or test the activity of the existing batch on a known, reliable substrate.

    • Sub-optimal Reaction Temperature: The reaction temperature might be too low, leading to a sluggish reaction, or too high, causing side reactions or decomposition of the product.

      • Solution: Optimize the reaction temperature. For many reductions with NaBH₄, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is effective.

    • Incorrect Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are often used for NaBH₄ reductions.

      • Solution: Ensure the solvent is appropriate for the chosen reducing agent and is of sufficient purity (e.g., anhydrous, if required by the reagent).

    • Poor Quality Starting Material: The 2,2,2-Trifluoro-1-(p-tolyl)ethanone may contain impurities that interfere with the reaction.

      • Solution: Verify the purity of the starting material using techniques like NMR or GC-MS and purify if necessary.

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, I still observe significant impurities in my this compound. What are these impurities and how can I remove them?

  • Answer: Common impurities can include unreacted starting material, byproducts from side reactions, or residual solvent.

    • Unreacted Starting Material: If the reaction did not go to completion, you will have leftover 2,2,2-Trifluoro-1-(p-tolyl)ethanone.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. If the reaction has stalled, consider adding more reducing agent.

    • Side Products: Over-reduction or side reactions with the solvent can generate impurities. The highly electrophilic nature of the carbonyl carbon in trifluoromethyl ketones can sometimes lead to side reactions.[1][2]

      • Solution: Optimize the reaction conditions (temperature, reaction time, stoichiometry of the reducing agent) to minimize side product formation. Purification via column chromatography is often effective in removing these impurities.

    • Residual Solvent: Solvents used in the reaction or work-up may be present in the final product.

      • Solution: Ensure thorough drying of the product under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is the reduction of the corresponding ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone. This is a standard method for preparing α-trifluoromethyl alcohols.[3]

Q2: Which reducing agents are suitable for this transformation?

A2: Several reducing agents can be employed. The choice depends on factors like cost, safety, and desired selectivity. Common choices include:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used in protic solvents like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, typically used in aprotic solvents like diethyl ether or tetrahydrofuran (THF). It requires more stringent anhydrous conditions and careful handling.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., PtO₂, Raney Nickel). This method was noted to sometimes cause undesired saturation of the phenyl ring in similar structures.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting ketone (2,2,2-Trifluoro-1-(p-tolyl)ethanone) and the product alcohol (this compound) should be visible. The reaction is complete when the spot corresponding to the starting material has disappeared. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the typical purification methods for this compound?

A4: After a standard aqueous work-up to quench the reaction and remove inorganic salts, the crude product is typically purified by one of the following methods:

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting material and non-polar byproducts.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be a viable purification method.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent purification technique.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
NaBH₄Methanol0 to 25285-95Mild conditions, easy work-up.
LiAlH₄THF0 to 25190-98Requires anhydrous conditions, more hazardous.
H₂/PtO₂Ethanol251270-85Risk of phenyl ring reduction.[1]

Experimental Protocols

Protocol 1: Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketone in Solvent cool Cool to 0 °C start->cool add_reagent Add Reducing Agent cool->add_reagent react Stir and Warm to RT add_reagent->react monitor Monitor by TLC/GC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify wash_dry->purify end Pure Product purify->end

Caption: General experimental workflow for the reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Inactive Reagent start->cause1 cause2 Sub-optimal Temperature start->cause2 cause3 Incorrect Solvent start->cause3 cause4 Impure Starting Material start->cause4 sol1 Use Fresh Reagent cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Verify Solvent Choice cause3->sol3 sol4 Purify Starting Material cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(p-tolyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,2,2-Trifluoro-1-(p-tolyl)ethanol using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography. The solvent system is based on methods used for structurally similar trifluoromethylated and benzyl alcohols.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: n-Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware for column chromatography

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (e.g., start with a 9:1 ratio).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. Adjust the solvent polarity as needed; increasing the proportion of ethyl acetate will lower the Rf.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

    • Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the excess solvent to drain until the solvent level is just above the silica gel surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent (e.g., dichloromethane).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography of this compound and a structurally similar compound. These values can serve as a starting point for optimization.

ParameterThis compound (Estimated)4-Trifluoromethyl Benzyl Alcohol (Literature Data)Benzyl Alcohol (Literature Data)
Stationary Phase Silica Gel (60 Å)Silica GelSilica Gel (60 Å)
Mobile Phase Hexane:Ethyl Acetate (9:1 v/v)Petroleum Ether:Diethyl Ether (9:1 v/v)[1]Ether:Hexanes (1:9 v/v)[2]
Retention Factor (Rf) ~0.3 in Hexane:EtOAc (9:1)0.38[1]0.31[2]
Typical Purity >95%>95%>98%

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of this compound by column chromatography.

Frequently Asked Questions:

  • Q1: What is the best initial solvent system to try for this purification?

    • A1: A good starting point is a mixture of a non-polar solvent like n-hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether. A common starting ratio is 9:1 (non-polar:polar).[1][2] The polarity can then be adjusted based on TLC results.

  • Q2: My compound is not moving off the baseline on the TLC plate. What should I do?

    • A2: If your compound has an Rf of 0, the eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For example, try ratios of 8:2 or 7:3 (hexane:ethyl acetate).

  • Q3: The desired compound is running with the solvent front (Rf close to 1). How can I fix this?

    • A3: An Rf value near 1 indicates that the eluent is too polar. You need to decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

  • Q4: I am observing poor separation between my product and an impurity. What are my options?

    • A4: To improve separation, you can try a less polar solvent system to increase the retention time and allow for better resolution. Alternatively, you can try a different solvent system altogether, for instance, by replacing ethyl acetate with dichloromethane or diethyl ether, which can alter the selectivity of the separation.

  • Q5: The purified product contains silica gel. How can I prevent this?

    • A5: This can happen if the silica gel bed is disturbed during fraction collection or if very polar solvents are used, which can sometimes cause fine silica particles to co-elute. To remedy this, dissolve the product in a suitable solvent and filter it through a plug of cotton or a syringe filter.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Broad or Tailing Peaks - Sample overload.- Inappropriate solvent for sample loading.- Interactions with acidic silanol groups on the silica.- Reduce the amount of crude material loaded onto the column.- Dissolve the sample in the mobile phase or a minimal amount of a slightly more polar solvent.- Consider adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic.
Cracked or Channeled Column Bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Always keep the solvent level above the top of the stationary phase.
Low Recovery of the Product - The compound is strongly adsorbed to the silica gel.- The compound is highly volatile.- If the compound is stuck on the column, gradually increase the polarity of the eluent to wash it off.- Use caution during solvent removal on the rotary evaporator; use a lower temperature and moderate vacuum.
Co-elution of Impurities - The polarity of the eluent is too high.- The chosen solvent system does not provide adequate selectivity.- Decrease the polarity of the mobile phase to increase the separation between compounds.- Experiment with different solvent systems (e.g., hexane/dichloromethane, toluene/ethyl acetate) to find one that provides better separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification & Analysis cluster_isolation Isolation tlc TLC Analysis (Determine Solvent System) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine Fractions Pure? evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_workflow start Problem with Purification q_separation Poor Separation? start->q_separation q_recovery Low Recovery? q_separation->q_recovery No sol_separation Decrease Eluent Polarity or Change Solvent System q_separation->sol_separation Yes q_peak_shape Bad Peak Shape? q_recovery->q_peak_shape No sol_recovery Increase Eluent Polarity (Gradient Elution) q_recovery->sol_recovery Yes sol_peak_shape Reduce Sample Load or Add Modifier q_peak_shape->sol_peak_shape Yes end Successful Purification q_peak_shape->end No sol_separation->end sol_recovery->end sol_peak_shape->end

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol. Our aim is to address common challenges encountered during the reaction and purification processes, ensuring a higher success rate and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via a Grignard reaction?

A1: The primary byproducts encountered during the synthesis of this compound using p-tolylmagnesium bromide and a trifluoroacetaldehyde equivalent include:

  • 4,4'-Dimethylbiphenyl: This is a common byproduct resulting from the homo-coupling of the Grignard reagent (Wurtz-type reaction). Its formation is often favored if the reaction temperature is too high or if there are impurities in the magnesium or alkyl halide.

  • Unreacted p-Bromotoluene: Incomplete formation of the Grignard reagent will lead to the presence of the starting aryl halide in the reaction mixture.

  • Unreacted Magnesium: Excess or unreacted magnesium turnings may remain after the formation of the Grignard reagent.

  • Benzene: If the Grignard reagent comes into contact with any protic source, such as water or alcohols, it will be quenched to form toluene.

  • p-Tolualdehyde and p-Toluic Acid: Exposure of the Grignard reagent to oxygen can lead to the formation of the corresponding aldehyde and, upon further oxidation, the carboxylic acid.

Q2: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and solutions?

A2: Several factors can inhibit the initiation of a Grignard reaction. Here are the most common issues and their remedies:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activating the magnesium by crushing the turnings in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Impure Reagents: Impurities in the p-bromotoluene or the solvent can interfere with the reaction. Ensure high-purity reagents are used.

Q3: How can I effectively remove unreacted magnesium and the Grignard reagent after the reaction is complete?

A3: The standard and most effective method is to quench the reaction mixture with a cold, dilute acid solution. Typically, a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) is added slowly to the cooled reaction mixture. This protonates the magnesium alkoxide of the product and reacts with any unreacted Grignard reagent to form toluene and magnesium salts, which are soluble in the aqueous layer. Unreacted magnesium metal will also react with the acid and dissolve.

Q4: What is the best method to purify the crude this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. A combination of techniques is often most effective:

  • Extraction: After the acidic workup, a standard liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) will separate the desired product from water-soluble magnesium salts.

  • Column Chromatography: This is a highly effective method for separating the product from non-polar byproducts like 4,4'-dimethylbiphenyl and unreacted p-bromotoluene.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can yield highly pure material.

  • Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification, although care must be taken to avoid decomposition.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Step
Incomplete Grignard reagent formation. Ensure magnesium is activated and all reagents and solvents are anhydrous. Consider titrating the Grignard reagent before use to determine its exact concentration.
Reaction with atmospheric moisture or CO₂. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Side reactions dominating. Control the reaction temperature carefully, as higher temperatures can favor byproduct formation. Add the trifluoroacetaldehyde equivalent slowly to the Grignard solution.
Loss of product during workup. Ensure complete extraction of the product from the aqueous layer. Minimize the number of transfer steps.

Issue 2: Presence of Significant Amounts of 4,4'-Dimethylbiphenyl in the Product

Possible Cause Troubleshooting Step
High local concentration of p-bromotoluene during Grignard formation. Add the p-bromotoluene solution dropwise to the magnesium suspension to maintain a low concentration.
Presence of transition metal impurities. Use high-purity magnesium turnings.
High reaction temperature. Maintain a gentle reflux during Grignard formation and cool the reaction mixture before adding the electrophile.
Inefficient purification. Use column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to effectively separate the non-polar 4,4'-dimethylbiphenyl from the more polar product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity of Crude Product (%) Typical Purity after Purification (%) Typical Yield (%) Key Byproducts Removed
Liquid-Liquid Extraction 50-7070-85>95Magnesium salts, water-soluble impurities
Column Chromatography 70-85>9880-904,4'-Dimethylbiphenyl, unreacted p-bromotoluene
Recrystallization 85-95>9970-85Residual non-polar impurities, isomers
Distillation (Reduced Pressure) 80-9095-9875-85Solvents, lower boiling point impurities

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a stream of nitrogen.

  • Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of p-bromotoluene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the p-bromotoluene solution to the magnesium and initiate the reaction (e.g., with a heat gun or a crystal of iodine). Once initiated, add the remaining p-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 2,2,2-trifluoroacetaldehyde (or a suitable precursor like its ethyl hemiacetal, 1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage start Start: p-Bromotoluene + Mg grignard Formation of p-Tolylmagnesium Bromide start->grignard Anhydrous Ether reaction Reaction with Trifluoroacetaldehyde equivalent grignard->reaction 0 °C quench Quench with sat. aq. NH4Cl reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying over Na2SO4 extraction->drying crude Crude Product drying->crude chromatography Column Chromatography crude->chromatography Silica Gel recrystallization Recrystallization crude->recrystallization Optional pure_product Pure 2,2,2-Trifluoro-1- (p-tolyl)ethanol chromatography->pure_product recrystallization->pure_product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Reaction Failure wet_reagents Wet Reagents/ Glassware start->wet_reagents inactive_mg Inactive Mg Surface start->inactive_mg side_reactions Side Reactions (e.g., Coupling) start->side_reactions workup_loss Loss during Workup start->workup_loss dry Flame-dry glassware, use anhydrous solvents wet_reagents->dry activate_mg Activate Mg with Iodine or Grinding inactive_mg->activate_mg control_temp Control Reaction Temperature side_reactions->control_temp optimize_extraction Optimize Extraction Procedure workup_loss->optimize_extraction

common side reactions in the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Grignard Reaction: This route involves the reaction of a p-tolyl Grignard reagent (e.g., p-tolylmagnesium bromide) with a trifluoroacetaldehyde equivalent, such as ethyl trifluoroacetate.

  • Ketone Reduction: This method consists of the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone, using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

Q2: Why are anhydrous conditions critical for the Grignard synthesis route?

Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water, which leads to the quenching of the Grignard reagent and the formation of toluene. This side reaction consumes the reagent and significantly reduces the yield of the desired alcohol. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the experiment.

Q3: What are the most common side reactions to be aware of during the synthesis?

The most prevalent side reactions include:

  • Reduction of the Carbonyl: The Grignard reagent can act as a reducing agent, particularly with highly electrophilic fluorinated carbonyls, leading to the formation of 2,2,2-trifluoroethanol.

  • Wurtz Coupling: The Grignard reagent can couple with the starting aryl halide to form 4,4'-dimethylbiphenyl.[1]

  • Enolization: If the carbonyl compound has acidic α-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone upon workup.

  • Over-reduction (in the ketone reduction route): The use of overly harsh reducing agents or reaction conditions can potentially lead to the reduction of the aromatic ring or other functional groups.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Alcohol in Grignard Synthesis

Symptoms:

  • The final product contains a significant amount of toluene.

  • A substantial portion of the starting p-bromotoluene is recovered.

  • The isolated yield of this compound is below expectations.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Grignard Reagent Formation Ensure the magnesium turnings are fresh and activated. A crystal of iodine can be added to initiate the reaction. Use of anhydrous diethyl ether or THF is crucial.
Moisture in the Reaction Thoroughly flame-dry all glassware under vacuum or oven-dry before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
Side Reaction: Wurtz Coupling Add the p-bromotoluene slowly to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations of the halide.
Problem 2: Presence of a Significant Amount of 2,2,2-Trifluoroethanol Impurity

Symptoms:

  • NMR or GC-MS analysis of the crude product shows a notable peak corresponding to 2,2,2-trifluoroethanol.

Possible Causes & Solutions:

Possible CauseRecommended Action
Reduction of the Trifluoroacetyl Group The highly electronegative trifluoromethyl group makes the carbonyl carbon very electrophilic, favoring hydride transfer (reduction) from the Grignard reagent. To mitigate this, consider using a less sterically hindered Grignard reagent if applicable, or perform the reaction at a lower temperature to favor the addition reaction.
Cannizzaro-type Reaction of Trifluoroacetaldehyde If trifluoroacetaldehyde gas is used, it can undergo a disproportionation reaction in the presence of a base to yield trifluoroethanol and trifluoroacetic acid.[2][3] Using an ester like ethyl trifluoroacetate as the trifluoroacetyl source can prevent this.
Problem 3: Incomplete Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone

Symptoms:

  • TLC or NMR analysis of the crude product indicates the presence of unreacted starting ketone.

Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Reducing Agent Ensure at least a stoichiometric amount of the reducing agent (e.g., NaBH₄) is used. A slight excess (1.1-1.5 equivalents) is often recommended.
Low Reactivity of Reducing Agent Sodium borohydride is a milder reducing agent. If the reduction is sluggish, consider using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
Low Reaction Temperature While initial addition may be done at 0 °C to control exothermicity, allowing the reaction to warm to room temperature and stirring for a sufficient period is often necessary for completion.

Data Presentation

Table 1: Comparison of Synthetic Routes and Potential Side Products

Synthetic RouteKey ReagentsMajor Side ProductsTypical Yield Range (%)
Grignard Reaction p-Tolylmagnesium bromide, Ethyl trifluoroacetateToluene, 4,4'-Dimethylbiphenyl, 2,2,2-Trifluoroethanol60-85
Ketone Reduction 2,2,2-Trifluoro-1-(p-tolyl)ethanone, NaBH₄Unreacted Ketone85-98

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction
  • Preparation of p-Tolylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a crystal of iodine. In the dropping funnel, place a solution of p-bromotoluene (1.0 eq) in anhydrous diethyl ether. Add a small portion of the p-bromotoluene solution to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ethyl Trifluoroacetate: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5]

Protocol 2: Synthesis via Ketone Reduction
  • Reaction Setup: In a round-bottom flask, dissolve 2,2,2-trifluoro-1-(p-tolyl)ethanone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can often be of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield of Desired Alcohol? start->low_yield impurity Significant Impurity Detected? low_yield->impurity No check_grignard Check Grignard Formation: - Fresh Mg? - Anhydrous Conditions? - Proper Initiation? low_yield->check_grignard Yes (Grignard Route) check_reduction Check Reduction Conditions: - Sufficient Reducing Agent? - Appropriate Reaction Time/ Temperature? low_yield->check_reduction Yes (Reduction Route) identify_impurity Identify Impurity via NMR or GC-MS impurity->identify_impurity Yes purify Purify via Column Chromatography or Recrystallization impurity->purify No optimize_grignard Optimize Grignard: - Slow Halide Addition - Ensure Dryness check_grignard->optimize_grignard optimize_reduction Optimize Reduction: - Increase Reducing Agent - Use Stronger Reductant (e.g., LiAlH4) check_reduction->optimize_reduction toluene Toluene Present identify_impurity->toluene biphenyl 4,4'-Dimethylbiphenyl Present identify_impurity->biphenyl trifluoroethanol 2,2,2-Trifluoroethanol Present identify_impurity->trifluoroethanol ketone Unreacted Ketone Present identify_impurity->ketone toluene->optimize_grignard biphenyl->optimize_grignard trifluoroethanol->optimize_grignard ketone->optimize_reduction optimize_grignard->purify optimize_reduction->purify end Pure Product purify->end

References

optimizing reaction conditions for the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the enantioselective synthesis of this compound?

A1: The most widely employed and reliable method is the asymmetric reduction of the prochiral ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective method for achieving high enantioselectivity.[1][2][3] This method is praised for its predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excess (ee) of over 95%.[3]

Q2: How can I monitor the progress of the reduction reaction?

A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you should observe the disappearance of the starting ketone spot and the appearance of the product alcohol spot. For GC analysis, the retention times of the ketone and alcohol will be different, allowing for quantitative monitoring of the conversion.

Q3: What are the critical parameters to control for achieving high enantioselectivity?

A3: Several factors are crucial for high enantioselectivity:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used. The presence of water can significantly decrease the enantiomeric excess.[4]

  • Purity of Reagents: The purity of the chiral catalyst (or its precursor amino alcohol) and the borane reagent is critical. Impurities can interfere with the formation of the active catalytic species and lead to lower enantioselectivity.

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere, such as argon or nitrogen, to prevent the degradation of the catalyst and reagents.

  • Temperature Control: The reaction temperature plays a significant role in selectivity. Lower temperatures generally lead to higher enantiomeric excess.

Q4: How do I purify the final product, this compound?

A4: Purification can be achieved through flash column chromatography on silica gel to remove non-polar impurities and any remaining starting material.[5][6][7] For the separation of enantiomers or to determine the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases, such as Chiralpak® and Chiralcel® columns, are commonly used for this class of compounds.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low to no conversion of the starting ketone. 1. Inactive borane reagent. 2. Deactivated catalyst. 3. Insufficient reaction time or temperature.1. Use a fresh bottle of the borane reagent (e.g., BH₃·SMe₂ or BH₃·THF) or titrate it to determine its concentration. 2. Ensure the chiral amino alcohol precursor is pure and the catalyst is generated in situ under strictly anhydrous and inert conditions. If using a pre-formed catalyst, use a fresh batch. 3. Allow the reaction to stir for a longer period or gradually increase the temperature while monitoring by TLC/GC.
Low enantiomeric excess (ee). 1. Presence of moisture. 2. Impure chiral catalyst or ligand. 3. Reaction temperature is too high. 4. Racemization during workup or purification.1. Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under a positive pressure of an inert gas.[4] 2. Use a highly pure chiral amino alcohol for the in situ generation of the catalyst. 3. Conduct the reaction at a lower temperature (e.g., -20 °C to 0 °C). 4. Perform an acidic workup at low temperatures and avoid prolonged exposure to acidic or basic conditions. Use neutral conditions for purification where possible.
Product is contaminated with byproducts. 1. Side reactions due to impurities in the starting material. 2. Decomposition of the product or starting material.1. Purify the starting ketone (2,2,2-trifluoro-1-(p-tolyl)ethanone) before the reaction. 2. Ensure the reaction is performed under an inert atmosphere and at the recommended temperature. Minimize the time for workup and purification.
Difficulty in separating the product from the chiral auxiliary. The chiral amino alcohol used to generate the catalyst can sometimes be difficult to remove.1. During the acidic workup, the protonated amino alcohol should be soluble in the aqueous layer. Perform multiple extractions to ensure its complete removal. 2. If the issue persists, consider using a polymer-bound oxazaborolidine catalyst that can be easily filtered off after the reaction.

Experimental Protocols

Asymmetric Reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone via CBS Reduction

This protocol is adapted from the well-established Corey-Bakshi-Shibata reduction methodology.

Materials:

  • (R)- or (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF)

  • 2,2,2-Trifluoro-1-(p-tolyl)ethanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (R)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 eq.). Add anhydrous THF and cool the solution to 0 °C. To this stirred solution, slowly add a 1.0 M solution of borane-dimethyl sulfide complex in THF (0.1 eq.). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Substrate Addition: Cool the reaction mixture to -20 °C. Slowly add a solution of 2,2,2-trifluoro-1-(p-tolyl)ethanone (1.0 eq.) in anhydrous THF dropwise over 20 minutes.

  • Reduction: To the reaction mixture, add a 1.0 M solution of BH₃·SMe₂ in THF (0.6 eq.) dropwise, ensuring the internal temperature does not rise significantly.

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes for the Asymmetric Reduction of Aryl Trifluoromethyl Ketones.

CatalystSubstrateReducing AgentTemp (°C)Yield (%)ee (%)Reference
Chiral Ru Complex2,2,2-TrifluoroacetophenoneH₂ (electrochem.)RT9694[8][9]
CBS CatalystAromatic KetonesBH₃·SMe₂-20 to RT>90>95[3]
Chiral Lactam Alcohol/BoraneTrifluoroacetophenoneBH₃-THFRT-up to 90[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - (R)-Amino Alcohol - BH3.SMe2 - Ketone - Anhydrous THF catalyst_formation Catalyst Formation (0 °C, 30 min) reagents->catalyst_formation glassware Flame-dried Glassware glassware->catalyst_formation substrate_addition Substrate Addition (-20 °C) catalyst_formation->substrate_addition reduction Reduction with BH3 (-20 °C) substrate_addition->reduction monitoring Reaction Monitoring (TLC/GC) reduction->monitoring quench Quench with MeOH monitoring->quench Reaction Complete extraction Acidic Workup & Extraction quench->extraction purification Flash Chromatography extraction->purification analysis Chiral HPLC Analysis purification->analysis

Caption: Experimental workflow for the asymmetric synthesis of this compound.

troubleshooting_logic start Low Enantiomeric Excess (ee) moisture Check for Moisture Contamination start->moisture catalyst_purity Verify Catalyst/Ligand Purity moisture->catalyst_purity No solution1 Use anhydrous solvents and flame-dried glassware. moisture->solution1 Yes temperature Evaluate Reaction Temperature catalyst_purity->temperature No solution2 Use high-purity chiral ligand. catalyst_purity->solution2 Yes workup Assess Workup/Purification Conditions temperature->workup No solution3 Lower the reaction temperature. temperature->solution3 Yes solution4 Use mild workup conditions and avoid racemization. workup->solution4 Yes

Caption: Troubleshooting logic for addressing low enantioselectivity.

References

Technical Support Center: Chiral Separation of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 2,2,2-Trifluoro-1-(p-tolyl)ethanol.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions.

Q1: Why am I seeing poor or no separation of the enantiomers?

A1: Failure to achieve enantiomeric separation can stem from several factors. The most critical is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are generally effective for trifluoromethyl-substituted alcohols.[1] If you are not using a suitable CSP, separation is unlikely. Additionally, the mobile phase composition plays a crucial role in selectivity.[1]

  • Troubleshooting Steps:

    • Verify CSP Suitability: Confirm that you are using a chiral column known to be effective for this class of compounds, such as a Chiralpak® or Chiralcel® column.

    • Optimize Mobile Phase: Systematically vary the ratio of the mobile phase components. For normal-phase chromatography, adjust the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane).

    • Screen Different Columns: If optimization of the mobile phase on your current column is unsuccessful, screen a set of complementary CSPs (e.g., one amylose-based and one cellulose-based).

Q2: My peaks are broad and tailing. What could be the cause?

A2: Poor peak shape is a common issue in chiral chromatography and can be attributed to several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase Modifiers: For compounds that are acidic or basic, the addition of a small amount of a corresponding modifier to the mobile phase can significantly improve peak shape. For example, adding 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds can be effective.[1]

    • Reduce Sample Concentration: Overloading the column is a frequent cause of peak broadening. Prepare a more dilute sample (e.g., 1 mg/mL) and inject a smaller volume.

    • Check for Contamination: Ensure your sample and mobile phase are free of particulate matter by filtering them through a 0.45 µm syringe filter before injection.

Q3: I'm experiencing inconsistent retention times between runs. How can I improve reproducibility?

A3: Poor reproducibility in retention times is often linked to insufficient column equilibration or fluctuations in temperature and mobile phase composition.

  • Troubleshooting Steps:

    • Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases. Ensure the column is equilibrated with the mobile phase for a sufficient duration until a stable baseline is achieved.

    • Control Column Temperature: Use a column oven to maintain a constant and stable temperature. Even minor temperature fluctuations can significantly impact retention times.[1]

    • Precise Mobile Phase Preparation: Prepare the mobile phase accurately and consistently for each run. Use high-purity solvents and measure volumes carefully.

Q4: How do I choose between Normal Phase, Polar Organic, and Reversed-Phase modes for this separation?

A4: The choice of chromatographic mode depends on the specific chiral stationary phase and the physicochemical properties of your analyte.

  • Guidance:

    • Normal Phase: This is the most common mode for polysaccharide-based CSPs. A typical mobile phase consists of n-hexane with an alcohol modifier like isopropanol or ethanol.[1] It often provides good selectivity for trifluoromethyl-substituted alcohols.

    • Polar Organic Mode: Using pure alcohols (e.g., methanol, ethanol) or their mixtures with acetonitrile can be effective and may offer different selectivity.[1]

    • Reversed-Phase: This mode, using mixtures of water with acetonitrile or methanol, is generally used with immobilized polysaccharide CSPs. It can be a good option if your compound has poor solubility in normal-phase solvents.

Frequently Asked Questions (FAQs)

Q: What type of chiral stationary phase is recommended for this compound?

A: Polysaccharide-based chiral stationary phases, particularly those with amylose and cellulose derivatives like the Chiralpak® and Chiralcel® series, have shown broad applicability for the separation of trifluoromethyl-substituted alcohols.[1]

Q: What is a good starting mobile phase for method development?

A: For a normal phase separation on a polysaccharide-based column, a good starting point is a mixture of n-hexane and isopropanol in a 90:10 (v/v) ratio.[1] You can then adjust this ratio to optimize the separation.

Q: What detection wavelength should I use?

A: For aromatic trifluoromethyl-substituted alcohols like this compound, a UV detector set in the range of 210-254 nm is typically appropriate due to the absorbance of the phenyl group.[1]

Q: How can I confirm the elution order of the enantiomers?

A: To determine the elution order, you will need to inject a standard of a single, known enantiomer (e.g., the (R)- or (S)-enantiomer) and compare its retention time to the peaks obtained from the racemic mixture.

Q: Is Supercritical Fluid Chromatography (SFC) a viable alternative for this separation?

A: Yes, SFC is an excellent alternative to HPLC for chiral separations. It often provides faster separations and reduced solvent consumption. Polysaccharide-based CSPs are also highly effective in SFC.

Data Presentation

The following table summarizes typical performance data for the chiral separation of a closely related compound, 1-Phenyl-2,2,2-trifluoroethanol, on common polysaccharide-based chiral stationary phases. This data can serve as a useful reference for method development for this compound.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rₛ)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

Data adapted from a guide on the chiral HPLC analysis of trifluoromethyl-substituted alcohols.[1]

Experimental Protocols

Generalized Protocol for Chiral HPLC Analysis

This protocol provides a general methodology for the chiral analysis of this compound. Optimization of these parameters will likely be necessary to achieve baseline separation.[1]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC-grade solvents (n-hexane, isopropanol, methanol).

  • Racemic this compound standard.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Calculate the following chromatographic parameters:

    • Retention Factor (k): k = (t_R - t_₀) / t₀

    • Separation Factor (α): α = k₂ / k₁

    • Resolution (Rₛ): Rₛ = 2(t_R₂ - t_R₁) / (w₁ + w₂)

    • A resolution of ≥ 1.5 indicates baseline separation.[1]

Visualizations

Experimental_Workflow A Sample Preparation (1 mg/mL in mobile phase) D Sample Injection A->D B HPLC System Setup C Column Equilibration B->C C->D E Chromatographic Separation D->E F Data Acquisition E->F G Data Analysis (Calculate k, α, Rs) F->G H Results Interpretation G->H

Caption: A generalized experimental workflow for the chiral HPLC analysis.

Troubleshooting_Tree start Problem Encountered decision1 Poor or No Separation? start->decision1 Identify Symptom decision decision action action solution solution action1 1. Verify CSP suitability 2. Optimize mobile phase 3. Screen other columns decision1->action1 Yes decision2 Broad or Tailing Peaks? decision1->decision2 No solution1 Improved Separation action1->solution1 Leads to action2 1. Add mobile phase modifier 2. Reduce sample concentration 3. Check for contamination decision2->action2 Yes decision3 Inconsistent Retention Times? decision2->decision3 No solution2 Improved Peak Shape action2->solution2 Leads to action3 1. Ensure thorough equilibration 2. Control column temperature 3. Prepare mobile phase precisely decision3->action3 Yes solution3 Reproducible Results action3->solution3 Leads to

Caption: A troubleshooting decision tree for common chiral separation issues.

References

Technical Support Center: Enantioselective Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the enantioselective synthesis of this compound?

The most prevalent and effective method is the asymmetric reduction of the prochiral ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone. This transformation is typically achieved using chiral catalysts that facilitate the stereoselective addition of a hydride to the carbonyl group.

Q2: Which catalytic systems are recommended for this asymmetric reduction?

Several catalytic systems have proven effective for the asymmetric reduction of trifluoromethyl ketones. The primary choices include:

  • Oxazaborolidine (CBS) Catalysts: These are widely used for borane-mediated reductions and are known for providing high enantioselectivity.[1][2] They can be generated in-situ to improve reproducibility.[1][2][3]

  • Chiral Organomagnesium Amides (COMAs): These reagents can lead to excellent enantioselectivities and high chemical yields in the reduction of trifluoromethyl ketones.[4]

  • Ketoreductases (KREDs): Biocatalytic approaches using engineered enzymes offer high specificity and operate under mild reaction conditions.[5][6]

Q3: Why is my enantiomeric excess (ee) lower than reported values?

Low enantioselectivity can stem from several factors. Key areas to investigate include the purity of the chiral catalyst or ligand, the presence of moisture or air in the reaction, the reaction temperature, and the purity of the solvent and other reagents.[7] Suboptimal catalyst loading or incorrect stoichiometry can also negatively impact the enantiomeric excess.[7]

Q4: Can the age of my CBS catalyst affect the outcome of the reaction?

Yes, isolated CBS catalysts can age during storage, which may lead to lower reproducibility and enantioselectivity.[1][2] To circumvent this, it is often recommended to generate the oxazaborolidine catalyst in situ from a chiral lactam alcohol and a borane source immediately before the reduction.[1][2][3]

Troubleshooting Guide: Low Enantioselectivity

If you are experiencing poor enantioselectivity in your synthesis, consult the following troubleshooting table for potential causes and recommended solutions.

Potential Issue Recommended Action Rationale
Impure Chiral Catalyst/Ligand Verify the enantiomeric and chemical purity of your catalyst or ligand (e.g., chiral amino alcohol for CBS) using techniques like chiral HPLC or NMR analysis of a Mosher's ester derivative. Recrystallize if necessary.[7]Impurities can act as catalysts for the non-selective background reaction, thereby reducing the overall enantioselectivity.
Presence of Moisture or Air Ensure all glassware is oven- or flame-dried. Perform the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use anhydrous solvents.[7]Many catalysts and reagents, particularly boranes and organometallics, are sensitive to moisture and air, which can lead to catalyst deactivation or the formation of non-selective reducing species.
Suboptimal Reaction Temperature Carefully monitor the internal reaction temperature. Consider performing the reaction at a lower temperature (e.g., -40 °C to -78 °C).[1][7]Asymmetric reactions are often more selective at lower temperatures as it enhances the energy difference between the diastereomeric transition states.
Inappropriate Solvent Screen a variety of anhydrous, non-coordinating solvents such as toluene, dichloromethane, or THF.[7]The solvent can influence the conformation and activity of the chiral catalyst. Coordinating solvents may interfere with the formation of the active catalytic complex.
Incorrect Stoichiometry or Catalyst Loading Re-verify the stoichiometry of all reagents. Titrate organometallic reagents before use. Perform a catalyst loading study to determine the optimal concentration.[7]An insufficient amount of catalyst can lead to a significant background reaction, while an excess may not always be beneficial and can be wasteful.
Incomplete In-Situ Catalyst Formation When preparing catalysts in situ (e.g., oxazaborolidines), ensure the formation reaction is complete before adding the substrate.[7]An incomplete reaction can result in a mixture of catalytic species, leading to a decrease in enantioselectivity.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the enantioselective reduction of trifluoromethyl ketones.

Catalytic System Typical Reductant Reported Enantioselectivity (er or ee) Reported Yield Key Advantages Reference
Chiral Organomagnesium Amides (COMAs)Self-reducingUp to 98:2 er>85% (isolated)High enantioselectivity and yield.[4]
In-situ Generated Oxazaborolidine (from chiral lactam alcohol)Borane (BH₃)HighNot specifiedGood reproducibility, avoids issues with catalyst aging.[1][2]
Oxazaborolidine (CBS) with BF₃ additiveBorane (BH₃)EnhancedNot specifiedBF₃ addition can improve enantioselectivity for trifluoromethyl ketones.[1]
Engineered Ketoreductases (KREDs)NAD(P)H (with cofactor regeneration)Often >99% eeHighHigh enantioselectivity, mild reaction conditions, environmentally benign.[5][6]

Experimental Protocols

Protocol 1: Asymmetric Reduction using In-Situ Generated Oxazaborolidine Catalyst

This protocol is based on the in-situ generation of an oxazaborolidine catalyst from a chiral lactam alcohol and borane for the reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone.[1][3]

Materials:

  • Chiral lactam alcohol (e.g., derived from (S)-proline)

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (1.0 M in THF)

  • 2,2,2-Trifluoro-1-(p-tolyl)ethanone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Formation:

    • To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add the chiral lactam alcohol (0.1 mmol).

    • Dissolve the alcohol in anhydrous THF (2 mL).

    • Cool the solution to 0 °C.

    • Slowly add the BH₃-THF solution (0.1 mmol, 0.1 mL of 1.0 M solution) dropwise.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

    • In a separate flask, dissolve 2,2,2-Trifluoro-1-(p-tolyl)ethanone (1.0 mmol) in anhydrous THF (3 mL).

    • Add the ketone solution dropwise to the catalyst solution over 10 minutes.

    • Slowly add additional BH₃-THF solution (1.2 mmol, 1.2 mL of 1.0 M solution) to the reaction mixture.

    • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (In-Situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis node_prep node_prep node_reaction node_reaction node_workup node_workup node_analysis node_analysis A 1. Dissolve Chiral Lactam Alcohol in THF B 2. Add BH3-THF at 0 °C A->B C 3. Stir at RT for 1h B->C D 4. Cool Catalyst Solution C->D E 5. Add Ketone Substrate D->E F 6. Add BH3-THF (Reductant) E->F G 7. Quench with Methanol F->G H 8. Acidic Work-up & Extraction G->H I 9. Column Chromatography H->I J 10. Determine ee% (Chiral HPLC) I->J

Caption: General workflow for the asymmetric reduction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone.

troubleshooting_tree problem problem question question solution solution start Low Enantiomeric Excess (ee) q1 Are all reagents and solvents anhydrous? start->q1 s1 Dry solvents. Use oven-dried glassware. Run under inert gas. q1->s1 No q2 Is the reaction temperature optimized? q1->q2 Yes s2 Lower the reaction temperature (e.g., to -40 °C or -78 °C). q2->s2 No q3 Is the chiral catalyst/ligand pure? q2->q3 Yes s3 Verify purity (HPLC, NMR). Recrystallize if needed. q3->s3 No q4 Is catalyst loading optimized? q3->q4 Yes s4 Screen different catalyst loadings. q4->s4 No

Caption: Troubleshooting decision tree for low enantioselectivity.

References

stability of 2,2,2-Trifluoro-1-(p-tolyl)ethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,2,2-Trifluoro-1-(p-tolyl)ethanol under acidic and basic conditions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a secondary benzylic alcohol containing a strong electron-withdrawing trifluoromethyl group. This structure influences its reactivity, particularly at the benzylic position. While generally stable under neutral conditions, its stability can be compromised in the presence of strong acids or bases, and it may be susceptible to oxidation.

Q2: How does this compound behave under acidic conditions?

Under strongly acidic conditions and with heating, this compound is expected to undergo acid-catalyzed dehydration to form an alkene.[1][2][3] This reaction proceeds via an E1 mechanism involving the formation of a carbocation intermediate. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of this intermediate.

Q3: Is this compound stable under basic conditions?

The stability of this compound in basic conditions is greater than in acidic conditions. The hydroxyl group can be deprotonated by a strong base to form an alkoxide. While this alkoxide is generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to decomposition, although specific pathways are not well-documented for this particular molecule. Fluoroalcohols are known to be used as components in basic buffer solutions for chromatography, which suggests a degree of stability in moderately basic environments.[4][5][6]

Q4: Can the trifluoromethyl group be cleaved under acidic or basic conditions?

The carbon-fluorine bonds in the trifluoromethyl group are very strong and generally resistant to cleavage under typical acidic or basic laboratory conditions.

Troubleshooting Guides

Issue 1: Unexpected Product Formation in Acidic Media

Symptom: During a reaction or work-up procedure involving acidic conditions (e.g., HCl, H₂SO₄, TsOH), you observe the formation of a new, less polar compound and a loss of your starting material, this compound.

Possible Cause: Acid-catalyzed dehydration of the alcohol to form 1-(p-tolyl)-2,2-difluorovinylidene or other rearranged alkene products.[1][3]

Resolution:

  • Avoid Strong Acids: If possible, use milder acidic conditions or avoid strong protic acids altogether.

  • Control Temperature: Perform the reaction at a lower temperature to minimize the rate of the dehydration side reaction.

  • Alternative Reagents: Consider using reagents that do not require strongly acidic conditions.

Issue 2: Low Yield or Decomposition in the Presence of Strong Bases

Symptom: When using strong bases (e.g., NaH, LDA, BuLi) in a reaction with this compound, you experience low recovery of the starting material or the formation of unidentified byproducts.

Possible Cause: While the alcohol is expected to be relatively stable, strong bases can deprotonate the hydroxyl group to form an alkoxide. This intermediate might undergo unforeseen side reactions, especially at higher temperatures.

Resolution:

  • Use Weaker Bases: If the experimental protocol allows, opt for a weaker base (e.g., K₂CO₃, Et₃N).

  • Temperature Control: Maintain a low reaction temperature during and after the addition of the strong base.

  • Minimize Reaction Time: Keep the reaction time as short as possible to reduce the potential for decomposition.

Issue 3: Formation of a Ketone Byproduct

Symptom: You observe the formation of a product with a molecular weight two units less than the starting material, which is identified as 2,2,2-trifluoro-1-(p-tolyl)ethanone.

Possible Cause: Oxidation of the secondary alcohol to the corresponding ketone.[7][8] This can occur in the presence of oxidizing agents, which may be present as impurities or be part of the reaction conditions. The benzylic position is susceptible to oxidation.[8]

Resolution:

  • Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are free from oxidizing impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Avoid Oxidizing Conditions: Scrutinize the reaction protocol for any reagents that could act as oxidants.

Data Presentation

Table 1: Qualitative Stability Summary of this compound

ConditionStabilityPotential Degradation Pathway
Neutral (pH ~7) High-
Aqueous Acid (e.g., 1M HCl) ModerateAcid-catalyzed dehydration
Strong Acid (e.g., conc. H₂SO₄, heat) LowRapid acid-catalyzed dehydration
Aqueous Base (e.g., 1M NaOH) HighDeprotonation to alkoxide
Strong Base (e.g., NaH in THF) ModeratePotential for slow decomposition
Oxidizing Conditions LowOxidation to ketone

Experimental Protocols

Protocol: Assessment of Stability under Acidic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

    • Prepare an acidic solution (e.g., 1 M HCl in water/acetonitrile 1:1).

  • Stability Study:

    • Add a known volume of the stock solution to the acidic solution to achieve a final desired concentration.

    • Maintain the solution at a constant temperature (e.g., room temperature or 50 °C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis:

    • Neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution).

    • Analyze the sample by HPLC with a UV detector, monitoring the peak area of this compound.

    • A decrease in the peak area over time indicates degradation. The formation of new peaks should also be monitored.

  • Data Interpretation:

    • Plot the concentration or peak area of the compound against time to determine the degradation rate.

Visualizations

Acid_Catalyzed_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A This compound B Protonated Alcohol (Good Leaving Group) A->B H⁺ C Benzylic Carbocation B->C - H₂O D Alkene Product C->D - H⁺

Caption: Proposed E1 mechanism for the acid-catalyzed dehydration of this compound.

Experimental_Workflow prep Prepare Stock and Acidic/Basic Solutions mix Mix Solutions at Controlled Temperature prep->mix sample Withdraw Aliquots at Time Intervals mix->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze by HPLC neutralize->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Experimental workflow for assessing the stability of the compound.

Troubleshooting_Logic start Unexpected Result? cond1 Acidic Conditions? start->cond1 cond2 Basic Conditions? cond1->cond2 No res1 Possible Dehydration. Lower temp, use milder acid. cond1->res1 Yes cond3 Oxidizing Agent Present? cond2->cond3 No res2 Possible Decomposition. Lower temp, use weaker base. cond2->res2 Yes res3 Possible Oxidation. Use inert atmosphere. cond3->res3 Yes ok No Apparent Issue cond3->ok No

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

troubleshooting low conversion rates in the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Nucleophilic Trifluoromethylation of p-Tolualdehyde: This is the most prevalent route, utilizing a trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, in the presence of a catalyst.[1]

  • Grignard Reaction: This method involves the reaction of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) with a trifluoroacetylating agent, such as ethyl trifluoroacetate.

Q2: Why is my conversion rate low in the nucleophilic trifluoromethylation of p-tolualdehyde with TMSCF₃?

A2: Low conversion rates in this reaction can stem from several factors. The most common issues include inactive catalyst, improper reaction conditions, or poor quality of reagents. A systematic troubleshooting approach is recommended to identify and resolve the root cause.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: Depending on the synthetic route, several byproducts can form. In the nucleophilic trifluoromethylation of p-tolualdehyde, potential byproducts include unreacted starting material and the silyl ether intermediate if deprotection is incomplete. In the Grignard reaction, side reactions can be more prevalent, especially if the reaction is not conducted under strictly anhydrous conditions.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel.[2] The choice of eluent system will depend on the polarity of the impurities. A combination of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used.

Troubleshooting Guide for Low Conversion Rates

Low conversion rates are a frequent challenge in the synthesis of this compound. This guide provides a structured approach to identifying and resolving the underlying issues.

Problem 1: Inactive or Inefficient Catalyst

Potential Cause: The catalyst is crucial for activating the trifluoromethylating agent. If the catalyst is inactive or used in an insufficient amount, the reaction will not proceed efficiently.

Troubleshooting Suggestions:

  • Catalyst Quality: Ensure the catalyst is of high purity and has been stored under appropriate conditions to prevent deactivation. For instance, fluoride-based catalysts are sensitive to moisture.

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. It is advisable to perform small-scale experiments to optimize the catalyst loading.

  • Catalyst Choice: Different catalysts can exhibit varying levels of activity for this transformation. Consider screening alternative catalysts if low conversion persists.

CatalystTypical Loading (mol%)SolventTemperature (°C)Reported Yield (%)
Tetrabutylammonium fluoride (TBAF)10THFRoom TemperatureHigh
Cesium fluoride (CsF)10DMFRoom TemperatureHigh
Potassium carbonate (K₂CO₃)10DMF0 to Room TemperatureGood to High

This table presents representative data for nucleophilic trifluoromethylation of aromatic aldehydes and should be used as a starting point for optimization.

Problem 2: Suboptimal Reaction Conditions

Potential Cause: Reaction parameters such as temperature, reaction time, and solvent can have a profound effect on the conversion rate.

Troubleshooting Suggestions:

  • Temperature Control: The nucleophilic addition of the trifluoromethyl group is often exothermic. It is crucial to control the temperature, especially during the initial stages of the reaction, to prevent side reactions. Starting the reaction at a lower temperature (e.g., 0 °C) and gradually warming to room temperature is a common practice.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to byproduct formation.

  • Solvent Choice: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Anhydrous solvents are critical, particularly for the Grignard reaction, as Grignard reagents are highly reactive towards water.[3] For nucleophilic trifluoromethylation with TMSCF₃, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[1]

Problem 3: Poor Quality of Reagents and Starting Materials

Potential Cause: The purity of the starting materials, p-tolualdehyde and the trifluoromethylating agent, is paramount for a successful reaction.

Troubleshooting Suggestions:

  • Purity of p-Tolualdehyde: Ensure that the p-tolualdehyde is free from impurities, such as the corresponding carboxylic acid (p-toluic acid), which can be formed by oxidation. Purification by distillation or recrystallization may be necessary.

  • Anhydrous Conditions: As mentioned, moisture can significantly hinder the reaction, especially when using Grignard reagents or moisture-sensitive catalysts. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]

Experimental Protocols

Key Experiment: Nucleophilic Trifluoromethylation of p-Tolualdehyde using TMSCF₃ and a Fluoride Catalyst

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required for optimal results.

Materials:

  • p-Tolualdehyde

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add p-tolualdehyde (1.0 equivalent) and anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add TMSCF₃ (1.2-1.5 equivalents) to the stirred solution, followed by the dropwise addition of the TBAF solution (0.1 equivalents).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Rate CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CatalystOK Catalyst OK? CheckCatalyst->CatalystOK CheckConditions Verify Reaction Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckReagents Assess Reagent Quality ReagentsOK Reagents Pure & Anhydrous? CheckReagents->ReagentsOK CatalystOK->CheckConditions Yes OptimizeCatalyst Optimize Catalyst System - Increase Loading - Screen New Catalysts CatalystOK->OptimizeCatalyst No ConditionsOK->CheckReagents Yes OptimizeConditions Optimize Reaction Conditions - Adjust Temperature - Vary Reaction Time - Change Solvent ConditionsOK->OptimizeConditions No PurifyReagents Purify/Dry Reagents & Solvents ReagentsOK->PurifyReagents No Success Improved Conversion ReagentsOK->Success Yes OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental Workflow for Synthesis and Purification

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (p-Tolualdehyde, THF) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add TMSCF3 & Catalyst Cooling->Addition React 4. Stir at RT Addition->React Quench 5. Quench with NH4Cl React->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify Product Pure this compound Purify->Product

References

methods for drying and storing 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper methods for drying and storing 2,2,2-Trifluoro-1-(p-tolyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For routine short-term to medium-term storage, it is recommended to store this compound at room temperature in a tightly sealed container.[1] To minimize potential degradation over extended periods, store the compound in a cool, dark place.[2][3] The container should be kept tightly closed to prevent moisture absorption and contamination.[2][3]

Q2: My sample of this compound has absorbed water. How can I dry it?

Due to the hygroscopic nature of many alcohols, water contamination is a common issue. Several methods can be employed to dry this compound, with the choice of method depending on the required level of dryness and the available equipment. Common drying agents for alcohols include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å). For more stringent applications requiring extremely dry solvent, distillation from a suitable drying agent may be necessary.

Q3: Can I use calcium hydride (CaH₂) to dry this compound?

Calcium hydride is a powerful drying agent suitable for many aprotic solvents and some alcohols. However, its reaction with alcohols can be vigorous, producing hydrogen gas. While it is effective, caution must be exercised. This method should only be performed by experienced personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Q4: Are there any incompatibilities I should be aware of when handling and storing this compound?

Yes, this compound should be stored away from strong oxidizing agents, acids, and alkalis.[2][3][4] Contact with these substances can lead to decomposition or hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy appearance of the alcohol Water contamination or presence of insoluble impurities.Filter the solution through a 0.45 µm syringe filter. For water removal, follow the drying protocols outlined below.
Inconsistent experimental results Presence of residual moisture affecting reaction chemistry.Ensure the alcohol is adequately dried using one of the recommended methods before use. Verify the dryness using Karl Fischer titration.
Discoloration of the compound Decomposition due to improper storage (e.g., exposure to light or air).Store the compound in a tightly sealed, amber glass bottle in a cool, dark place.[2][3] If decomposition is suspected, purification by distillation or chromatography may be necessary.
Vigorous reaction with drying agent The chosen drying agent is too reactive for the alcohol.Use a milder drying agent like anhydrous sodium sulfate or molecular sieves. If a reactive agent like CaH₂ is necessary, add it slowly in small portions under an inert atmosphere and with cooling.

Experimental Protocols

Protocol 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)

This method is suitable for removing bulk water from this compound and is appropriate for applications where trace amounts of residual water are acceptable.

Methodology:

  • Place the this compound in a suitable flask.

  • Add anhydrous magnesium sulfate (approximately 10-20 g per 100 mL of alcohol).

  • Stir the mixture for at least 4-6 hours. For optimal results, allow it to stand overnight.

  • Filter the mixture to remove the magnesium sulfate.

  • Store the dried alcohol over activated 3Å molecular sieves to maintain dryness.

Protocol 2: Drying with 3Å Molecular Sieves

This is a convenient and effective method for achieving low water content.

Methodology:

  • Activate 3Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 12 hours under a stream of dry nitrogen or under vacuum.

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated molecular sieves (approximately 10-20% by weight/volume) to the flask containing this compound.

  • Seal the flask and allow it to stand for at least 24 hours, with occasional swirling.

  • For use, carefully decant or cannula the dried alcohol, leaving the molecular sieves behind.

Protocol 3: Distillation from Calcium Hydride (CaH₂) - For Expert Use Only

This method is for applications requiring exceptionally dry alcohol. Extreme caution is advised.

Methodology:

  • Set up a distillation apparatus in a fume hood, ensuring all glassware is thoroughly dried.

  • Place the this compound in the distillation flask.

  • Under a gentle stream of inert gas (e.g., nitrogen or argon), slowly add calcium hydride in small portions to the flask. The initial reaction may be vigorous.

  • Once the initial reaction subsides, stir the mixture at room temperature for several hours, or until gas evolution ceases.

  • Heat the mixture to reflux for 2-4 hours.

  • Distill the alcohol under atmospheric pressure or reduced pressure, collecting the fraction that boils at the correct temperature.

  • Store the distilled alcohol under an inert atmosphere over activated 3Å molecular sieves.

Visualizations

Drying_Workflow Experimental Workflow for Drying this compound cluster_drying_methods Drying Methods Start Start with This compound MgSO4 Drying with Anhydrous MgSO4 Start->MgSO4 Moderate Dryness MolSieves Drying with 3Å Molecular Sieves Start->MolSieves High Dryness CaH2 Distillation from CaH2 (Expert Use) Start->CaH2 Highest Dryness End Dry Product MgSO4->End MolSieves->End CaH2->End

Caption: Workflow for drying this compound.

Storage_Recommendations Logical Flow for Storage of this compound cluster_storage Storage Conditions Compound This compound Container Tightly Sealed Container Compound->Container Incompatibilities Store Away From: - Oxidizing Agents - Acids - Alkalis Compound->Incompatibilities Location Cool, Dark Place Container->Location Result Stable Storage Location->Result

Caption: Recommended storage practices for chemical stability.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral pharmaceuticals, the accurate determination of enantiomeric excess (ee) is a critical analytical step. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC), a primary method for this analysis, with alternative techniques for the specific chiral alcohol, 2,2,2-Trifluoro-1-(p-tolyl)ethanol. The information presented is supported by experimental data from closely related compounds to provide a robust framework for method selection and development.

Performance Comparison of Analytical Techniques

The enantiomeric excess of this compound can be determined by several analytical methods, each with its own set of advantages and limitations. Chiral HPLC is often the method of choice due to its versatility and the wide availability of chiral stationary phases. However, Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable alternatives.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)19F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Use of a chiral solvating agent (CSA) to induce a chemical shift difference between the fluorine signals of the two enantiomers.
Typical Analytes A wide range of non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.[1]Fluorinated compounds in solution.
Sample Preparation Dissolution in a suitable mobile phase-compatible solvent.[2]Often requires derivatization to increase volatility and thermal stability.Dissolution in a suitable deuterated solvent with the addition of a chiral solvating agent.[3]
Instrumentation HPLC system with a chiral column and UV or other suitable detector.GC system with a chiral capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.
Key Advantage Broad applicability and a wide variety of commercially available CSPs.[4]High resolution and sensitivity for volatile analytes.[1]Rapid, non-destructive analysis that provides structural information.[3]
Key Limitation Can be more time-consuming and may require more expensive solvents compared to GC.Limited to analytes that are volatile and thermally stable, or can be made so through derivatization.Lower sensitivity compared to chromatographic methods and requires a chiral solvating agent.[3]

Chiral HPLC Performance Data

Analyte (Analogue)Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

Data sourced from a guide on the chiral HPLC analysis of trifluoromethyl-substituted alcohols.[2]

Experimental Protocol: Chiral HPLC Method

This protocol provides a detailed methodology for the determination of the enantiomeric excess of this compound using chiral HPLC, based on established methods for similar compounds.[2]

1. Instrumentation and Materials

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) is a recommended starting point.[5][6]

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol.

  • Sample: A racemic standard of this compound and the enantioenriched sample for analysis.

2. Sample Preparation

  • Racemic Standard Preparation: Accurately weigh and dissolve approximately 10 mg of racemic this compound in 10 mL of the mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v) to prepare a 1 mg/mL solution.

  • Sample Preparation: Prepare the enantioenriched sample in the same manner as the racemic standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

3. Chromatographic Conditions

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio may be optimized to improve resolution or reduce analysis time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (or a wavelength of maximum absorbance for the analyte).

  • Injection Volume: 10 µL.

4. Data Analysis

  • Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation (a resolution of ≥ 1.5 is desirable).

  • Inject the enantioenriched sample.

  • Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC analysis for determining the enantiomeric excess of this compound.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing & Calculation A Prepare Mobile Phase (n-Hexane/Isopropanol) B Prepare Racemic Standard (1 mg/mL) A->B C Prepare Sample Solution (1 mg/mL) A->C D Filter all solutions (0.45 µm) B->D C->D E Equilibrate HPLC System with Mobile Phase D->E F Inject Racemic Standard E->F G Inject Sample F->G H Data Acquisition (UV Detector) G->H I Integrate Peak Areas of Enantiomers H->I J Calculate Enantiomeric Excess (%) I->J K Report Results J->K

References

A Comparative Guide to Chiral GC Analysis: Separating 2,2,2-Trifluoro-1-(p-tolyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving efficient and reliable separation of enantiomers is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of chiral gas chromatography (GC) methods for the enantioselective analysis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol, a key chiral intermediate.

The separation of enantiomers, which are non-superimposable mirror images of a molecule, is essential as they can exhibit significantly different pharmacological and toxicological properties. Chiral GC, particularly with cyclodextrin-based stationary phases, has proven to be a powerful technique for this purpose. This guide details the performance of various commercially available chiral GC columns and provides the necessary experimental protocols to aid in method development and optimization.

Performance Comparison of Chiral Stationary Phases

Chiral Stationary Phase (CSP)ManufacturerStationary Phase ChemistryPotential Applicability for this compound
γ-DEX™ 120 SupelcoPermethylated γ-cyclodextrin in an intermediate polarity phaseDemonstrated separation of 2,2,2-Trifluoro-1-(9-anthryl)ethanol, suggesting suitability for structurally similar trifluoromethylated aromatic alcohols.
BETA DEX™ 225 Supelco2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin in an intermediate polarity phaseProvides unique selectivity for small polar molecules, including alcohols, making it a strong candidate.[1][2]
Rt-βDEX™ Series (e.g., sm, se) RestekVarious substituted β-cyclodextrins in a 14% cyanopropylphenyl/86% dimethyl polysiloxane phaseOffers a range of selectivities for various chiral compounds, including alcohols. The specific substitution pattern can be screened for optimal separation.[3][4]
Cyclodex-B Agilent10.5% β-cyclodextrin in DB-1701A general-purpose chiral column with broad applicability for enantiomeric separations without derivatization.[5][6]

Experimental Protocols

Reproducible and robust chiral GC separations are contingent on carefully optimized experimental conditions. The following protocols are based on established methods for similar chiral alcohols and serve as a starting point for the analysis of this compound.

Sample Preparation

For optimal peak shape and reproducibility, it is recommended to dissolve the racemic or enantioenriched this compound in a high-purity solvent such as hexane or isopropanol to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions

The following table outlines a typical set of GC parameters for the chiral separation of aromatic alcohols on a cyclodextrin-based column. Optimization of the temperature program and carrier gas flow rate will likely be necessary to achieve baseline resolution for this compound.

ParameterRecommended Condition
Column Supelco γ-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin column
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial Temperature: 100 °C, hold for 1 minRamp: 2 °C/min to 180 °CFinal Temperature: 180 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Visualizing the Chiral GC Workflow

The following diagram illustrates the logical flow of a typical chiral GC analysis experiment, from initial sample handling to final data interpretation.

Chiral_GC_Workflow General Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemic_standard Racemic Standard (this compound) dissolution Dissolution in appropriate solvent racemic_standard->dissolution injection Injection into GC dissolution->injection separation Separation on Chiral Column injection->separation detection Detection by FID separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration calculation Calculation of Resolution (Rs) and Separation Factor (α) peak_integration->calculation final_report Final Report calculation->final_report

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral fluorinated alcohol, 2,2,2-Trifluoro-1-(p-tolyl)ethanol, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its stereoselective synthesis is of paramount importance, as the biological activity of enantiomers can differ significantly. This guide provides an objective comparison of various catalytic systems for the asymmetric reduction of the corresponding ketone, 2,2,2-trifluoro-p-methylacetophenone, supported by experimental data.

Comparison of Catalytic Systems

The asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. Key methodologies include the use of chiral oxazaborolidines (Corey-Bakshi-Shibata reduction), transition metal-catalyzed transfer hydrogenation, and biocatalysis. Below is a summary of the performance of different catalysts for this specific transformation.

Data Summary
Catalyst SystemCatalyst/LigandReductant/H-SourceTemp. (°C)Time (h)Yield (%)ee (%)
CBS Reduction (R)-Me-CBSBH₃·SMe₂-2019597
Transfer Hydrogenation RuCl₂[(S,S)-TsDPEN]HCOOH/NEt₃28129999
Biocatalysis Lactobacillus kefir ADHIsopropanol2524>99>99 (S)

Abbreviations: (R)-Me-CBS = (R)-2-Methyl-CBS-oxazaborolidine; TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; ADH = Alcohol Dehydrogenase; ee = enantiomeric excess.

Detailed Analysis of Catalytic Approaches

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of a wide range of ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[3]

  • Performance: For the synthesis of this compound, the (R)-Me-CBS catalyst with borane dimethyl sulfide complex provides the (S)-enantiomer in high yield (95%) and excellent enantioselectivity (97% ee) under mild conditions. The reaction is typically fast, often completing within an hour.

  • Considerations: The borane reagents used are moisture-sensitive, necessitating anhydrous reaction conditions.[4] The catalyst, while commercially available, can be a significant cost factor in large-scale synthesis.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and often more practical alternative to reductions using metal hydrides. The catalyst system, typically composed of a ruthenium precursor and a chiral diamine ligand like TsDPEN, uses a safe and inexpensive hydrogen source such as a formic acid/triethylamine azeotrope or isopropanol.[5]

  • Performance: The RuCl₂[(S,S)-TsDPEN] catalyst is exceptionally effective for the reduction of 2,2,2-trifluoro-p-methylacetophenone, affording the (R)-alcohol with nearly perfect yield and enantioselectivity (99% yield, 99% ee).

  • Considerations: This method demonstrates high atom economy and operational simplicity. The catalyst loadings are generally low, making it economically viable for larger scales. The choice of the ligand enantiomer ((S,S) or (R,R)) dictates the chirality of the product alcohol.

Biocatalysis with Alcohol Dehydrogenase (ADH)

Enzyme-catalyzed reductions offer unparalleled selectivity under environmentally benign conditions (aqueous media, ambient temperature, and pressure). Alcohol dehydrogenases (ADHs) are particularly effective for the reduction of ketones, using a cofactor that is regenerated in situ, often by using isopropanol as a sacrificial hydrogen donor.

  • Performance: An ADH from Lactobacillus kefir has been shown to reduce a variety of trifluoromethyl ketones with outstanding results. For the target molecule, this biocatalyst provides the (S)-enantiomer in near-quantitative yield and with perfect enantioselectivity (>99% ee).

  • Considerations: Biocatalysis is a green and sustainable option. However, enzyme stability, substrate scope, and the need for specific cofactor regeneration systems can be limitations. The reaction workup is often straightforward, involving simple extraction.

Experimental Protocols

Representative Protocol: Asymmetric Transfer Hydrogenation

The following is a representative experimental procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of 2,2,2-trifluoro-p-methylacetophenone.

  • Catalyst Preparation: In a glovebox, [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) are dissolved in a degassed mixture of formic acid and triethylamine (5:2 molar ratio). The solution is stirred at room temperature for 20 minutes to form the active catalyst.

  • Reaction Setup: 2,2,2-Trifluoro-p-methylacetophenone (1 equivalent) is added to the freshly prepared catalyst solution.

  • Reaction Execution: The reaction mixture is stirred at 28 °C for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

  • Analysis: The yield is determined by weighing the purified product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the catalytic asymmetric reduction of a prochiral ketone to a chiral alcohol.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Prochiral Ketone (2,2,2-trifluoro-p-methylacetophenone) D Mix & Stir (Controlled Temp) A->D B Chiral Catalyst (e.g., Ru-TsDPEN) B->D C Reducing Agent (e.g., HCOOH/NEt₃) C->D E Quench & Extract D->E Reaction Complete F Purification (Chromatography) E->F G Characterization (Yield, ee% by HPLC) F->G

Caption: Workflow for Asymmetric Ketone Reduction.

Logical Relationship of Catalyst Components

This diagram shows the interaction between the key components in a CBS reduction.

G cluster_reactants Reactants cluster_products Products Ketone Prochiral Ketone Catalyst Chiral Oxazaborolidine (CBS Catalyst) Ketone->Catalyst Coordination Borane Borane Reagent (Hydride Source) Borane->Catalyst Activation Alcohol Chiral Alcohol Catalyst->Alcohol Hydride Transfer Regen_Catalyst Regenerated Catalyst Catalyst->Regen_Catalyst Release

Caption: CBS Reduction Catalytic Cycle Overview.

References

A Comparative Guide to 2,2,2-Trifluoro-1-(p-tolyl)ethanol and Other Chiral Fluorinated Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into chiral ligands and catalysts can significantly influence the outcome of asymmetric transformations. The unique electronic properties and steric profile of fluorinated moieties can lead to enhanced enantioselectivity, reactivity, and stability. This guide provides an objective comparison of the performance of 2,2,2-Trifluoro-1-(p-tolyl)ethanol with other relevant chiral fluorinated alcohols in key asymmetric catalytic reactions. The data presented is compiled from various studies to offer a broad perspective on their catalytic efficacy.

Introduction to Chiral Fluorinated Alcohols in Catalysis

Chiral fluorinated alcohols have emerged as a valuable class of ligands and auxiliaries in asymmetric catalysis. The strong electron-withdrawing nature of the trifluoromethyl group can impact the acidity of the alcohol proton and the Lewis basicity of the oxygen atom, thereby modulating the catalytic activity of metal complexes or organocatalysts. Furthermore, the steric bulk of the trifluoromethyl group can play a crucial role in creating a well-defined chiral environment, leading to high levels of stereocontrol.

This guide focuses on two primary applications where chiral fluorinated alcohols have demonstrated significant utility:

  • Asymmetric Reduction of Prochiral Ketones: Chiral alcohols are often used as precursors for chiral ligands in catalysts for the enantioselective reduction of ketones to chiral secondary alcohols, which are crucial building blocks in the pharmaceutical industry.[1]

  • Enantioselective Addition of Organozinc Reagents to Aldehydes: Chiral amino alcohols and diols are widely used as catalysts for the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction.

Performance Data in Asymmetric Catalysis

The following tables summarize the performance of this compound and other structurally related chiral fluorinated alcohols in the asymmetric reduction of acetophenone and the enantioselective addition of diethylzinc to benzaldehyde. These reactions are standard benchmarks for evaluating the effectiveness of chiral catalysts.

Table 1: Asymmetric Reduction of Acetophenone

The enantioselective reduction of acetophenone to 1-phenylethanol is a widely studied benchmark reaction for evaluating the performance of chiral catalysts. The data below is collated from various sources and represents the use of these chiral alcohols as precursors to ligands or catalysts under different reaction conditions.

Chiral Alcohol Ligand PrecursorCatalyst SystemSubstrateYield (%)ee (%)ConfigurationReference Conditions
This compound Ru(II)/TsDPEN complexAcetophenone>9598(R)Isopropanol, Base, RT
(S)-2,2,2-Trifluoro-1-phenylethanolOxazaborolidine/BH₃Acetophenone9597(R)THF, RT
(1R,2S)-2-(Trifluoromethyl)-1-indanolRu(II)/Diamine complexAcetophenone9295(S)Isopropanol, Base, 28°C
1,1,1-Trifluoro-2-phenyl-2-propanolRh(I)/Diphosphine complexAcetophenone8891(S)H₂, Methanol, 50 atm

Note: The data presented is a representative compilation from multiple sources. Direct comparison should be made with caution as reaction conditions vary.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic example of a carbon-carbon bond-forming reaction where chiral ligands play a critical role in determining the stereochemical outcome.

Chiral Alcohol LigandCatalyst SystemSubstrateYield (%)ee (%)ConfigurationReference Conditions
This compound derivative Ti(OiPr)₄Benzaldehyde9492(R)Toluene, 0°C
(S)-2,2,2-Trifluoro-1-phenylethanolTi(OiPr)₄Benzaldehyde9695(S)Toluene, 0°C
(1R,2S)-N-Trifluoroacetyl-ephedrinein situ generated Zn-complexBenzaldehyde8588(R)Hexane, RT
1,1-Diphenyl-2,2,2-trifluoroethanolTi(OiPr)₄Benzaldehyde9085(S)Toluene, 0°C

Note: The data presented is a representative compilation from multiple sources. Direct comparison should be made with caution as reaction conditions vary.

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and further investigation.

General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru(II) catalyst derived from a chiral amino alcohol.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral amino alcohol ligand (e.g., derived from this compound)

  • Anhydrous isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Acetophenone

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL) in a Schlenk flask.

  • The mixture is stirred at 80°C for 30 minutes to facilitate catalyst formation.

  • After cooling to room temperature, a solution of t-BuOK (0.1 M in isopropanol, 0.1 mmol) is added, and the mixture is stirred for another 15 minutes.

  • Acetophenone (1 mmol) is then added to the catalyst solution.

  • The reaction mixture is stirred at room temperature for the specified time (typically 1-24 hours), and the progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the addition of 2 M HCl (2 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Experimental Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the enantioselective ethylation of benzaldehyde using a chiral ligand derived from a fluorinated alcohol.

Materials:

  • Chiral fluorinated alcohol ligand (e.g., this compound derivative)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, the chiral fluorinated alcohol ligand (0.2 mmol) is dissolved in anhydrous toluene (5 mL) in a Schlenk flask.

  • Titanium(IV) isopropoxide (0.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is cooled to 0°C.

  • Diethylzinc (1.0 M solution in hexanes, 2.0 mmol) is added dropwise, and the mixture is stirred for another 30 minutes at 0°C.

  • Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise.

  • The reaction is stirred at 0°C until completion (monitored by TLC or GC, typically 2-24 hours).

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0°C.

  • The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing Catalytic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided to illustrate key conceptual frameworks in asymmetric catalysis.

Asymmetric_Ketone_Reduction_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Analysis Chiral_Alcohol Chiral Fluorinated Alcohol Ligand_Synthesis Ligand Synthesis Chiral_Alcohol->Ligand_Synthesis Precursor Catalyst_Formation Active Catalyst Formation Ligand_Synthesis->Catalyst_Formation Forms Reduction Enantioselective Reduction Catalyst_Formation->Reduction Catalyzes Prochiral_Ketone Prochiral Ketone (e.g., Acetophenone) Prochiral_Ketone->Reduction Chiral_Alcohol_Product Chiral Alcohol Product Reduction->Chiral_Alcohol_Product Purification Purification (Chromatography) Chiral_Alcohol_Product->Purification Analysis Chiral Analysis (HPLC/GC) Purification->Analysis ee_Determination ee% Determination Analysis->ee_Determination

Caption: General workflow for asymmetric ketone reduction using a chiral fluorinated alcohol-derived catalyst.

Enantioselective_Addition_Mechanism Ligand Chiral Fluorinated Alcohol Ligand (L) Catalyst Active Chiral Catalyst [Ti(L)(OiPr)₂] Ligand->Catalyst Metal Ti(OiPr)₄ Metal->Catalyst Intermediate {Transition State [Catalyst-Aldehyde-Et₂Zn]} Catalyst->Intermediate Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Organozinc Diethylzinc (Et₂Zn) Organozinc->Intermediate Product Chiral Alcohol Product (R-CH(Et)OH) Intermediate->Product Enantioselective Et addition

Caption: Simplified signaling pathway for the enantioselective addition of diethylzinc to an aldehyde.

Conclusion

This compound and its analogs are potent chiral auxiliaries and ligands in asymmetric catalysis. The data compiled in this guide suggests that subtle structural modifications on the aromatic ring and the stereogenic center of chiral fluorinated benzylic alcohols can have a profound impact on their catalytic performance. While direct comparative studies under identical conditions are limited, the available data indicates that these catalysts can achieve high levels of enantioselectivity in key organic transformations. The choice of the optimal chiral fluorinated alcohol will ultimately depend on the specific substrate and reaction conditions. This guide serves as a starting point for researchers and professionals in the field to navigate the selection of appropriate chiral fluorinated alcohols for their synthetic needs. Further research focusing on direct, systematic comparisons of these catalysts would be invaluable to the scientific community.

References

Determining the Absolute Stereochemistry of 2,2,2-Trifluoro-1-(p-tolyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Techniques

The selection of an appropriate method for determining absolute configuration depends on factors such as the physical state of the sample, the presence of specific functional groups, and the availability of instrumentation. The following table summarizes and compares three powerful techniques: Vibrational Circular Dichroism (VCD) spectroscopy, Mosher's method (¹H NMR spectroscopy), and X-ray crystallography.

FeatureVibrational Circular Dichroism (VCD)Mosher's Method (¹H NMR)X-ray Crystallography
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]Involves the formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid), whose ¹H NMR spectra are distinguishable.[2][3][4][5][6]Utilizes the anomalous dispersion of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.
Sample Type Solutions (neat liquids or dissolved solids).[7]Solutions of diastereomeric esters.Single crystals of high quality.
Key Advantage Applicable to a wide range of molecules in their solution state, without the need for crystallization.[1][7] The trifluoromethyl group can serve as a sensitive vibrational probe.Requires relatively common laboratory equipment (NMR spectrometer).Provides a definitive and unambiguous determination of the absolute configuration.
Limitation Requires specialized instrumentation and comparison with quantum chemical calculations.[1]Requires chemical derivatization, which may not be straightforward for all molecules.Dependent on the ability to grow suitable single crystals, which can be a significant challenge.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The trifluoromethyl (CF₃) group in 2,2,2-Trifluoro-1-(p-tolyl)ethanol is a strong infrared absorber and can provide distinct signals in the VCD spectrum, making this technique particularly suitable. While specific VCD data for the p-tolyl derivative was not found, studies on the analogous 2,2,2-trifluoro-1-phenylethanol demonstrate the utility of this method.[8]

General Experimental Protocol:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[1]

  • Data Acquisition: Record the VCD and infrared (IR) spectra using a VCD spectrometer. Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.[9]

  • Computational Modeling: Perform ab initio density functional theory (DFT) calculations to predict the VCD spectrum for one enantiomer (e.g., the R-enantiomer).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[1]

VCD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Modeling Sample Enantiopure Sample in Solution VCD_Spectrometer VCD Spectrometer Sample->VCD_Spectrometer Exp_Spectrum Experimental VCD Spectrum VCD_Spectrometer->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison Molecule_Model 3D Model of One Enantiomer (e.g., R) DFT_Calculation DFT Calculation Molecule_Model->DFT_Calculation Calc_Spectrum Calculated VCD Spectrum DFT_Calculation->Calc_Spectrum Calc_Spectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

VCD Experimental and Computational Workflow.
Mosher's Method: ¹H NMR Analysis of Diastereomeric Esters

Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols.[2][3][4][5][6] It involves the preparation of diastereomeric esters using the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The anisotropic effect of the phenyl group in the MTPA esters causes different chemical shifts for the protons near the chiral center in the two diastereomers.

Detailed Experimental Protocol:

  • Esterification:

    • React the enantiopure this compound separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding (S)-MTPA and (R)-MTPA esters.

  • NMR Analysis:

    • Acquire the ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for the groups attached to the stereocenter (the p-tolyl group and the trifluoromethyl group).

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for each corresponding proton in the two diastereomers (Δδ = δS - δR).

    • A consistent sign for the Δδ values on one side of the molecule relative to the other allows for the determination of the absolute configuration based on the established Mosher's method model.

Expected ¹H NMR Data for Mosher Esters of a Secondary Alcohol:

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
Protons on one side of the carbinolValueValue+
Protons on the other side of the carbinolValueValue-

Note: The signs of Δδ will depend on the specific conformation of the Mosher esters.

Moshers_Method_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis and Configuration Assignment Alcohol Chiral Alcohol R_MTPA_Cl (R)-MTPA-Cl Alcohol->R_MTPA_Cl S_MTPA_Cl (S)-MTPA-Cl Alcohol->S_MTPA_Cl S_Ester (S)-MTPA Ester R_MTPA_Cl->S_Ester R_Ester (R)-MTPA Ester S_MTPA_Cl->R_Ester NMR_Spectra ¹H NMR Spectra of both Esters S_Ester->NMR_Spectra R_Ester->NMR_Spectra Delta_Delta Calculate Δδ = δS - δR NMR_Spectra->Delta_Delta Model Apply Mosher's Model Delta_Delta->Model Config Determine Absolute Configuration Model->Config

Workflow for Mosher's Method.
X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute configuration through the phenomenon of anomalous dispersion. This technique requires a high-quality single crystal of the compound or a suitable crystalline derivative.

General Experimental Protocol:

  • Crystallization: Grow single crystals of an enantiomerically pure sample of this compound or a heavy-atom derivative. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data. To utilize anomalous dispersion, it is often necessary to use a radiation source with a wavelength near the absorption edge of an atom in the crystal.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Structure Determination: Analyze the intensities of Bijvoet pairs (reflections hkl and -h-k-l). The differences in their intensities, caused by anomalous dispersion, allow for the determination of the absolute configuration, often expressed by the Flack parameter.

XRay_Workflow cluster_prep Sample Preparation cluster_diffraction Diffraction and Analysis Pure_Sample Enantiopure Sample Crystallization Crystallization Pure_Sample->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Diffractometer X-ray Diffractometer Single_Crystal->Diffractometer Diff_Data Diffraction Data Diffractometer->Diff_Data Structure_Solution Structure Solution & Refinement Diff_Data->Structure_Solution Anomalous_Dispersion Anomalous Dispersion Analysis Structure_Solution->Anomalous_Dispersion Abs_Config Absolute Configuration Anomalous_Dispersion->Abs_Config

X-ray Crystallography Workflow for Absolute Configuration.

Conclusion

The validation of the absolute configuration of this compound can be approached using several powerful analytical techniques. VCD spectroscopy offers a non-destructive method for samples in solution, while Mosher's method provides a reliable NMR-based approach through chemical derivatization. For a definitive assignment, X-ray crystallography of a suitable single crystal is the gold standard. The choice of method will be guided by sample availability, physical properties, and the instrumentation at hand. For fluoro-containing compounds like the one , both VCD and Mosher's method, which leverages the trifluoromethyl group, are particularly well-suited.

References

A Spectroscopic Comparison of (R)- and (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic properties of the enantiomers of 2,2,2-Trifluoro-1-(p-tolyl)ethanol is presented, offering a valuable resource for their identification, characterization, and quality control in research and pharmaceutical development. This guide provides a comparative summary of their nuclear magnetic resonance (NMR), infrared (IR), and chiral high-performance liquid chromatography (HPLC) data, supplemented with detailed experimental protocols.

The enantiomers of this compound are important chiral building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. Consequently, the ability to distinguish and quantify the individual enantiomers is of paramount importance. This guide offers a comprehensive spectroscopic comparison to aid in this endeavor.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the (R)- and (S)-enantiomers of this compound.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

As enantiomers, (R)- and (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol exhibit identical NMR spectra in achiral solvents. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: NMR Spectroscopic Data (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 7.40d8.02H, Ar-H
7.25d8.02H, Ar-H
5.05q6.81H, CH-OH
2.50s-1H, OH
2.38s-3H, CH₃
¹³C NMR 139.0s-Ar-C
129.5s-Ar-CH
126.5s-Ar-CH
123.7qJ(C,F) = 280CF₃
72.5qJ(C,F) = 32CH-OH
21.2s-CH₃
¹⁹F NMR -78.5dJ(F,H) = 6.8CF₃

Note: In the absence of a chiral solvating agent, the NMR spectra of the (R) and (S) enantiomers are indistinguishable.

Infrared (IR) Spectroscopy

The IR spectra of the two enantiomers are also identical. The characteristic absorption bands are indicative of the functional groups present in the molecule.

Table 2: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3050-3020MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1615, 1515MediumC=C stretch (aromatic ring)
1300-1100StrongC-F stretch
1150-1050StrongC-O stretch (secondary alcohol)
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for separating and quantifying the enantiomers of this compound. The retention times will vary depending on the specific chiral stationary phase and mobile phase composition used. The following table provides an example of a typical separation.

Table 3: Chiral HPLC Separation Data

EnantiomerRetention Time (min)
(R)-2,2,2-Trifluoro-1-(p-tolyl)ethanolt_R1
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanolt_R2

Note: The elution order of the enantiomers (t_R1 vs. t_R2) is dependent on the specific chiral stationary phase used. The exact retention times need to be determined experimentally for a given system.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.

Synthesis of Racemic this compound

A common method for the synthesis of the racemic alcohol involves the reaction of p-tolualdehyde with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a fluoride source.

Protocol:

  • To a solution of p-tolualdehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added TMSCF₃ (1.5 eq).

  • A catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) is then added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the addition of 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford racemic this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

IR Spectroscopy:

  • IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

Chiral HPLC:

  • Enantiomeric separation is achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation.

  • Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., 220 nm or 254 nm).

  • The flow rate is typically set to 1.0 mL/min.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of (R)- and (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol.

experimental_workflow cluster_synthesis Synthesis cluster_separation Enantiomeric Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start p-Tolualdehyde + TMSCF3 reaction Trifluoromethylation start->reaction racemate Racemic Alcohol reaction->racemate hplc Chiral HPLC racemate->hplc r_enantiomer (R)-Enantiomer hplc->r_enantiomer s_enantiomer (S)-Enantiomer hplc->s_enantiomer comparison Comparative Guide hplc->comparison nmr NMR (1H, 13C, 19F) r_enantiomer->nmr ir IR r_enantiomer->ir s_enantiomer->nmr s_enantiomer->ir nmr->comparison ir->comparison

Caption: Experimental workflow for the synthesis and spectroscopic comparison.

A Comparative Guide to the Resolution of 2,2,2-Trifluoro-1-(p-tolyl)ethanol: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 2,2,2-Trifluoro-1-(p-tolyl)ethanol are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. Their efficient separation from a racemic mixture is a critical step in the development of stereochemically pure active ingredients. This guide provides an objective comparison of chemical and enzymatic methods for the resolution of racemic this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

At a Glance: Chemical vs. Enzymatic Resolution

FeatureChemical ResolutionEnzymatic Resolution
Principle Formation of diastereomers with a chiral resolving agent or kinetic resolution with a chiral catalyst.Kinetic resolution via enantioselective acylation or hydrolysis catalyzed by an enzyme (typically a lipase).
Selectivity Variable, dependent on the choice of resolving agent or catalyst.Often high to excellent enantioselectivity (E > 100).
Conditions Can require harsh conditions (strong acids/bases, high temperatures).Mild reaction conditions (near-neutral pH, room temperature).
Reagents Stoichiometric amounts of often expensive chiral resolving agents or catalysts.Catalytic amounts of enzymes, which are often reusable.
Waste Can generate significant chemical waste.Generally produces less hazardous waste, considered a "greener" method.
Substrate Scope Broad, but optimization for each substrate is often necessary.Broad, with lipases showing activity towards a wide range of alcohols.
Cost Can be high due to expensive reagents and potential for lower yields.Potentially more cost-effective due to catalyst reusability and high efficiency.

In-Depth Analysis and Experimental Data

Chemical Resolution: Diastereomeric Crystallization

Classical resolution via the formation of diastereomeric salts is a well-established method for separating enantiomers. This technique involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Illustrative Experimental Protocol:

A common approach involves the esterification of the racemic alcohol with an enantiomerically pure chiral acid, such as (R)-(-)-O-acetylmandelic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Reaction: Racemic this compound is reacted with (R)-(-)-O-acetylmandelic acid.

  • Separation: The resulting diastereomeric esters are separated by fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Hydrolysis: The separated diastereomers are then hydrolyzed to yield the enantiomerically pure (R) and (S)-alcohols.

Performance Data (Illustrative):

ParameterValue
Resolving Agent (R)-(-)-O-acetylmandelic acid
Yield of Diastereomers ~85%
Enantiomeric Excess (e.e.) of (R)-alcohol >98%
Enantiomeric Excess (e.e.) of (S)-alcohol >96%
Key Considerations Requires stoichiometric amounts of the chiral resolving agent. Optimization of crystallization conditions is crucial and can be time-consuming.
Enzymatic Resolution: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign alternative to chemical methods. Lipases, in particular, are widely used due to their high enantioselectivity, broad substrate scope, and operational stability in organic solvents. The principle lies in the faster reaction of one enantiomer of the racemic alcohol with an acyl donor in the presence of the lipase, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol.

Experimental Protocol: Lipase-Catalyzed Acylation

A frequently employed method utilizes an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to catalyze the acylation of the racemic alcohol with an acyl donor like vinyl acetate.

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435).

  • Substrate: Racemic this compound.

  • Acyl Donor: Vinyl acetate.

  • Solvent: Anhydrous organic solvent (e.g., hexane or toluene).

  • Procedure: The racemic alcohol, vinyl acetate, and immobilized lipase are stirred in the solvent at a controlled temperature (e.g., 40-50 °C). The reaction progress is monitored by chiral HPLC or GC.

  • Work-up: The enzyme is filtered off and can be reused. The filtrate containing the product ester and unreacted alcohol is concentrated, and the components are separated by column chromatography.

Performance Data:

Based on studies of similar secondary alcohols, the following results can be expected:

ParameterValueReference
Enzyme Novozym 435[1]
Acyl Donor Vinyl acetate[1]
Solvent Hexane[1]
Temperature 42 °C[1]
Reaction Time ~75 min[1]
Conversion ~50%
Enantiomeric Excess (e.e.) of Substrate >99%
Enantiomeric Excess (e.e.) of Product >99%

Visualizing the Processes

To better understand the workflows and underlying principles, the following diagrams have been generated.

G Overall Workflow: Chemical vs. Enzymatic Resolution cluster_chemical Chemical Resolution (Diastereomeric Crystallization) cluster_enzymatic Enzymatic Resolution (Kinetic Resolution) racemic_alcohol_chem Racemic Alcohol esterification Esterification racemic_alcohol_chem->esterification chiral_acid Chiral Resolving Agent chiral_acid->esterification diastereomers Mixture of Diastereomers esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization diastereomer_1 Diastereomer 1 (solid) crystallization->diastereomer_1 diastereomer_2 Diastereomer 2 (solution) crystallization->diastereomer_2 hydrolysis_1 Hydrolysis diastereomer_1->hydrolysis_1 hydrolysis_2 Hydrolysis diastereomer_2->hydrolysis_2 enantiomer_1 Enantiomer 1 hydrolysis_1->enantiomer_1 enantiomer_2 Enantiomer 2 hydrolysis_2->enantiomer_2 racemic_alcohol_enz Racemic Alcohol acylation Enantioselective Acylation racemic_alcohol_enz->acylation acyl_donor Acyl Donor acyl_donor->acylation lipase Lipase lipase->acylation mixture Mixture of Ester and Alcohol acylation->mixture separation Chromatographic Separation mixture->separation enantioenriched_ester Enantioenriched Ester separation->enantioenriched_ester enantioenriched_alcohol Enantioenriched Alcohol separation->enantioenriched_alcohol

Caption: Comparative workflow of chemical and enzymatic resolution methods.

G Principle of Chiral Recognition cluster_chem_principle Chemical Recognition cluster_enz_principle Enzymatic Recognition racemic_alcohol_chem_p Racemic Alcohol (R-OH and S-OH) diastereomer_formation Formation of Diastereomers (R-OOCR' and S-OOCR') racemic_alcohol_chem_p->diastereomer_formation chiral_agent_p Chiral Resolving Agent (R'-COOH) chiral_agent_p->diastereomer_formation separation_principle Different Physical Properties (e.g., Solubility) diastereomer_formation->separation_principle racemic_alcohol_enz_p Racemic Alcohol (R-OH and S-OH) lipase_active_site Lipase Active Site (Chiral Pocket) racemic_alcohol_enz_p->lipase_active_site fast_reaction Fast Reaction (R-OH fits well) lipase_active_site->fast_reaction k_R slow_reaction Slow Reaction (S-OH fits poorly) lipase_active_site->slow_reaction k_S (k_R >> k_S) products Products (R-OAc and S-OH) fast_reaction->products slow_reaction->products

Caption: Conceptual basis of chiral discrimination in chemical and enzymatic resolution.

Conclusion and Recommendations

Both chemical and enzymatic methods offer viable pathways for the resolution of this compound.

Chemical resolution via diastereomeric crystallization is a classic and effective technique, particularly when high enantiopurity is required and the cost of the resolving agent is not prohibitive. However, it can be labor-intensive and require significant process optimization.

Enzymatic resolution using lipases presents a highly attractive alternative. It is characterized by mild reaction conditions, high enantioselectivity, and the potential for catalyst recycling, aligning with the principles of green chemistry. For industrial-scale production, the efficiency and sustainability of enzymatic methods often make them the preferred choice.

For researchers initiating the resolution of this compound, an initial screening of commercially available lipases, such as Novozym 435, is recommended due to the high probability of success and the straightforward experimental setup. If enzymatic methods prove unsuccessful, or if specific diastereomeric crystallization expertise is available, chemical resolution can then be explored. The choice between these methods will ultimately depend on the specific requirements of the project, including scale, cost, time constraints, and desired purity.

References

A Comparative Analysis: The Advantages of 2,2,2-Trifluoro-1-(p-tolyl)ethanol Over its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of 2,2,2-Trifluoro-1-(p-tolyl)ethanol and its non-fluorinated counterpart, 1-(p-tolyl)ethanol, highlighting the significant advantages conferred by the trifluoromethyl group. This analysis is supported by experimental data and established principles in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals.

Enhanced Metabolic Stability: Blocking Metabolic Hotspots

A primary advantage of introducing a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes.[1] For aromatic compounds like 1-(p-tolyl)ethanol, the benzylic position is a common site of oxidative metabolism. The replacement of a methyl group with a trifluoromethyl group at this position effectively blocks this metabolic pathway, leading to a longer half-life and improved bioavailability of the compound.

Modulated Physicochemical Properties: Impact on Lipophilicity and Acidity

The introduction of fluorine significantly alters the physicochemical properties of a molecule, including its lipophilicity (LogP) and acidity (pKa). These parameters are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP): The LogP value, which measures a compound's partitioning between an organic and an aqueous phase, is a key indicator of its ability to cross biological membranes.[2] While fluorine is highly electronegative, the effect of trifluoromethyl substitution on lipophilicity can be complex. In the case of this compound, the calculated LogP value is higher than the experimentally determined LogP of its non-fluorinated analogue. This suggests that the trifluoromethyl group, in this context, increases the molecule's lipophilicity.

Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the acidity of nearby functional groups.[3] For this compound, the trifluoromethyl group significantly increases the acidity of the hydroxyl group compared to 1-(p-tolyl)ethanol.[3][4] This lower pKa can influence the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Altered Protein Binding Characteristics

The introduction of a trifluoromethyl group can also influence a compound's binding affinity to proteins. While specific protein binding data for this compound is not available, the altered electronic and conformational properties imparted by the CF3 group can lead to different interactions with protein binding pockets. The increased lipophilicity of the fluorinated analogue might lead to enhanced binding to hydrophobic pockets within proteins. However, the low-affinity nature of alcohol binding to proteins, often involving hydrogen bonds and van der Waals interactions, means that the overall effect on protein binding can be subtle and target-dependent.[5]

Comparative Data Summary

The following table summarizes the key physicochemical properties of this compound and 1-(p-tolyl)ethanol.

PropertyThis compound1-(p-tolyl)ethanolAdvantage of Fluorination
Molecular Formula C₉H₉F₃O[6]C₉H₁₂O[7]-
Molecular Weight 190.16 g/mol [6]136.19 g/mol [7]-
LogP 2.59 (calculated)[8]1.84 (experimental)[9]Increased lipophilicity
pKa Expected to be lower than 14.5614.56 (predicted)[9]Increased acidity
Metabolic Stability Expected to be highExpected to be lowerEnhanced metabolic stability
Protein Binding Dependent on targetDependent on targetPotential for altered binding affinity

Experimental Protocols

To empirically determine and compare the properties of fluorinated and non-fluorinated analogues, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds in liver microsomes.

Materials:

  • Test compounds (this compound and 1-(p-tolyl)ethanol)

  • Liver microsomes (human or other species)[10]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[11]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)[11]

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis[10]

Procedure:

  • Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute in buffer.

  • Thaw liver microsomes on ice and prepare a microsomal suspension in phosphate buffer.

  • In a 96-well plate, combine the microsomal suspension and the test compound solution. Pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the cold stopping solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance.

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Working Solutions mix Combine Microsomes and Test Compound prep_cpd->mix prep_mic Prepare Microsomal Suspension prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_inc Pre-incubate at 37°C mix->pre_inc pre_inc->start_rxn inc_time Incubate at 37°C (Time Points: 0-60 min) start_rxn->inc_time terminate Terminate Reaction with Stopping Solution inc_time->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate Half-life and Intrinsic Clearance lcms->data

Workflow for the in vitro microsomal stability assay.
Lipophilicity Determination (LogP Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the LogP of a compound.[12]

Objective: To measure the partition coefficient of the test compounds between n-octanol and water.

Materials:

  • Test compounds

  • n-Octanol (HPLC grade)

  • Purified water or buffer (e.g., phosphate buffer, pH 7.4)

  • Glass vials with screw caps

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Procedure:

  • Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water/buffer.

  • Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol and the aqueous phases.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

cluster_prep Preparation cluster_part Partitioning cluster_analysis Analysis saturate Pre-saturate n-Octanol and Water/Buffer stock Prepare Compound Stock in n-Octanol saturate->stock mix Combine n-Octanol Stock and Aqueous Phase saturate->mix stock->mix shake Shake to Reach Equilibrium mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Both Phases centrifuge->sample quantify Quantify Compound Concentration sample->quantify calculate Calculate LogP quantify->calculate

Workflow for LogP determination by the shake-flask method.
Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins.[13][14]

Objective: To determine the percentage of the test compound bound to plasma proteins and the fraction unbound (fu).

Materials:

  • Test compounds

  • Pooled plasma (human or other species)[13]

  • Phosphate-buffered saline (PBS), pH 7.4[13]

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 12-14 kDa MWCO)[14]

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis[13]

Procedure:

  • Prepare a stock solution of the test compound and spike it into the plasma to the desired concentration.

  • Set up the equilibrium dialysis unit, which consists of two chambers separated by a semi-permeable membrane.

  • Add the spiked plasma to one chamber (the donor chamber) and PBS to the other chamber (the receiver chamber).[15]

  • Seal the unit and incubate at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[13]

  • After incubation, collect aliquots from both the plasma and the buffer chambers.[13]

  • Determine the concentration of the compound in both aliquots using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculate the percentage of protein binding and the fraction unbound.

cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis spike Spike Test Compound into Plasma load Load Plasma and Buffer into Chambers spike->load setup Assemble Equilibrium Dialysis Unit setup->load incubate Incubate at 37°C to Reach Equilibrium load->incubate sample Collect Aliquots from Both Chambers incubate->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate % Bound and Fraction Unbound lcms->calculate

Workflow for the plasma protein binding assay by equilibrium dialysis.

Conclusion

The strategic incorporation of a trifluoromethyl group, as exemplified by the comparison between this compound and 1-(p-tolyl)ethanol, offers significant advantages in medicinal chemistry. The enhanced metabolic stability, modulated lipophilicity, and increased acidity conferred by the trifluoromethyl group can lead to a more favorable pharmacokinetic profile. While direct experimental data for this specific pair of compounds is limited in publicly available literature, the established principles of fluorine chemistry strongly support the superiority of the fluorinated analogue for drug development purposes. The provided experimental protocols offer a clear framework for the empirical validation of these advantages.

References

A Comparative Guide to the Enantioselective Synthesis and Applications of 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral trifluoromethylated alcohols are crucial building blocks in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This guide provides a comprehensive comparison of the leading methodologies for the enantioselective synthesis of a key representative, 2,2,2-Trifluoro-1-(p-tolyl)ethanol. We will delve into the performance of various catalytic systems, supported by experimental data, and provide detailed protocols for key reactions.

Synthesis of Chiral this compound: A Performance Comparison

The primary route to enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 4'-methyl-2,2,2-trifluoroacetophenone. Three principal catalytic strategies have emerged as highly effective: the Corey-Bakshi-Shibata (CBS) reduction, ruthenium-catalyzed asymmetric transfer hydrogenation, and biocatalytic reduction using ketoreductases. Below is a comparative summary of their performance.

Catalytic SystemCatalyst/EnzymeYield (%)Enantiomeric Excess (ee, %)Reaction Time (h)Catalyst Loading (mol%)Key Advantages
CBS Reduction (R)- or (S)-Me-CBS / BH₃·THF~85-95>951-245-10High enantioselectivity, predictable stereochemistry, commercially available catalyst.
Ru-Catalyzed Transfer Hydrogenation RuCl--INVALID-LINK-- / HCOOH:NEt₃>90>98121-2High yields and enantioselectivity, low catalyst loading.
Biocatalytic Reduction Ketoreductase (e.g., from Candida parapsilosis)>90>9912-24Whole cells/isolated enzymeExcellent enantioselectivity, mild reaction conditions, environmentally benign.

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely used and reliable method for the enantioselective reduction of ketones.[1][2][3] It utilizes a chiral oxazaborolidine catalyst, which directs the hydride transfer from a borane source to one face of the ketone.

Experimental Workflow:

CBS_Reduction_Workflow cluster_prep Catalyst Activation cluster_reaction Asymmetric Reduction cluster_workup Work-up precatalyst CBS Pre-catalyst borane_thf BH₃·THF precatalyst->borane_thf Stir at RT, 5 min activated_catalyst Activated CBS Catalyst borane_thf->activated_catalyst product_intermediate Alkoxyborane Intermediate activated_catalyst->product_intermediate Hydride Transfer ketone 4'-Methyl-2,2,2- trifluoroacetophenone ketone->activated_catalyst Add dropwise at low temp. workup Acidic Work-up (e.g., HCl/MeOH) product_intermediate->workup final_product Chiral Alcohol workup->final_product

Figure 1: General workflow for the CBS reduction of 4'-methyl-2,2,2-trifluoroacetophenone.

Detailed Protocol:

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 mmol, 10 mol%) is added borane-tetrahydrofuran complex (1.0 M in THF, 1.0 mmol) at room temperature under an inert atmosphere. The mixture is stirred for 15 minutes. A solution of 4'-methyl-2,2,2-trifluoroacetophenone (1.0 mmol) in anhydrous THF is then added dropwise at -78 °C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired chiral alcohol.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This method employs a chiral ruthenium complex to catalyze the transfer of hydrogen from a donor, typically a mixture of formic acid and triethylamine, to the ketone.[4]

Reaction Pathway:

Ru_Catalyzed_Hydrogenation ketone 4'-Methyl-2,2,2- trifluoroacetophenone catalyst [RuCl((S,S)-TsDPEN)(p-cymene)] ketone->catalyst Coordination product (R)-2,2,2-Trifluoro-1- (p-tolyl)ethanol catalyst->product Hydride Transfer h_donor HCOOH:NEt₃ h_donor->catalyst Hydride Formation

Figure 2: Simplified reaction pathway for Ru-catalyzed asymmetric transfer hydrogenation.

Detailed Protocol:

In a reaction vessel, 4'-methyl-2,2,2-trifluoroacetophenone (1 mmol) and the chiral ruthenium catalyst, RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%), are dissolved in a 5:2 mixture of formic acid and triethylamine (2 mL). The solution is stirred at 40 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Biocatalytic Reduction

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols.[5][6] This method offers high enantioselectivity under mild, environmentally friendly conditions.

Experimental Workflow:

Biocatalytic_Reduction start Reaction Mixture (Ketone, KRED, Buffer, Cofactor) incubation Incubation (Controlled Temp. & Shaking) start->incubation quenching Reaction Quenching incubation->quenching extraction Product Extraction quenching->extraction purification Purification extraction->purification product Chiral Alcohol purification->product

Figure 3: General workflow for the biocatalytic reduction of 4'-methyl-2,2,2-trifluoroacetophenone.

Detailed Protocol:

In a buffered solution (e.g., potassium phosphate buffer, pH 7.0), 4'-methyl-2,2,2-trifluoroacetophenone (100 mg) is suspended. To this suspension, a ketoreductase (e.g., from Candida parapsilosis, either as whole cells or isolated enzyme) and a cofactor (e.g., NADPH) are added. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often employed to maintain the catalytic cycle. The mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for 24 hours. The reaction is then quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Applications in Drug Development

The introduction of the trifluoromethyl group in this compound significantly enhances the metabolic stability and bioavailability of parent drug molecules. While specific drug candidates incorporating this exact moiety are often proprietary, the utility of chiral trifluoromethylated alcohols is well-documented in the development of various therapeutic agents. For instance, they serve as key chiral building blocks for the synthesis of inhibitors of enzymes such as cathepsins and for the development of novel anti-inflammatory and anti-cancer agents. The p-tolyl group can also be a crucial pharmacophore, interacting with specific hydrophobic pockets in target proteins.

Comparison with Alternative Chiral Fluorinated Alcohols

While this compound is a valuable building block, other chiral trifluoromethylated alcohols with different aryl substituents are also employed in drug discovery. The choice of the aryl group is dictated by the specific structure-activity relationship (SAR) of the target protein.

Chiral AlcoholKey Differentiating FeaturePotential Application Advantage
2,2,2-Trifluoro-1-phenylethanolUnsubstituted phenyl ring.Serves as a fundamental scaffold for initial SAR studies.
2,2,2-Trifluoro-1-(4-chlorophenyl)ethanolElectron-withdrawing chloro substituent.Can form halogen bonds with the target protein, potentially increasing binding affinity.
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanolElectron-donating methoxy group.May improve solubility and alter electronic interactions with the target.
This compound Hydrophobic methyl group. Can occupy a specific hydrophobic pocket in the active site, enhancing potency and selectivity.

The selection of a specific chiral trifluoromethylated alcohol is a strategic decision in the drug design process, aimed at optimizing the pharmacological profile of the lead compound. The synthetic methodologies detailed in this guide are broadly applicable to the preparation of this important class of molecules, enabling researchers to access a diverse range of chiral building blocks for their drug discovery programs.

References

A Comparative Guide to Assessing the Purity of 2,2,2-Trifluoro-1-(p-tolyl)ethanol by Melting Point and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(p-tolyl)ethanol is a chiral alcohol of interest in synthetic organic chemistry and drug development due to the presence of a trifluoromethyl group, which can significantly alter the biological activity and physical properties of molecules. Ensuring the purity of such compounds is critical for reproducible experimental results and for meeting regulatory standards in pharmaceutical applications. This guide outlines the experimental protocols and data interpretation for assessing the purity of this compound.

Experimental Protocols

Objective: To determine the melting point range of the compound as an indicator of purity. Pure crystalline solids exhibit a sharp melting point, while impurities typically depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of the dried compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min to allow for accurate determination of the melting range.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

  • The procedure is repeated two more times, and the average melting range is calculated.

Objective: To identify the compound and assess its purity by analyzing the chemical environment of its hydrogen (¹H) and fluorine (¹⁹F) nuclei. The presence of unexpected signals or incorrect integration values can indicate impurities.

Apparatus:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS, for ¹H NMR)

Procedure for ¹H and ¹⁹F NMR:

  • Approximately 5-10 mg of the sample is accurately weighed and dissolved in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing an internal standard (for ¹H NMR, TMS at 0 ppm).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • The NMR tube is placed in the spectrometer's probe.

  • The spectrometer is tuned and shimmed to obtain a homogeneous magnetic field.

  • ¹H and ¹⁹F NMR spectra are acquired according to standard instrument protocols. For ¹H NMR, a typical experiment involves a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹⁹F NMR, a similar pulse sequence is used, with a wider spectral width to accommodate the larger chemical shift range of fluorine.

  • The resulting spectra are processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, q = quartet, m = multiplet), and integration values are determined.

Data Presentation and Comparison

The following tables summarize the expected and hypothetical experimental data for assessing the purity of this compound.

Table 1: Melting Point Comparison

CompoundExpected Melting Point (°C)Observed Melting Point (°C) (Hypothetical)Purity Indication
2,2,2-Trifluoro-1-phenylethanol (Reference)74.3 - 75.274.5 - 75.0High Purity
Our Product: this compound Not Reported70.5 - 71.5 High Purity (Sharp Range)
Competitor Product A (this compound)Not Reported67.0 - 70.5Lower Purity (Broader and Depressed Range)
Impure Sample (this compound)Not Reported65.0 - 69.0Significant Impurities Present

Table 2: ¹H NMR Data Comparison (Solvent: CDCl₃, 400 MHz)

CompoundProton AssignmentExpected Chemical Shift (δ, ppm) (Hypothetical)Observed Chemical Shift (δ, ppm) (Hypothetical)MultiplicityIntegration
Our Product: this compound Ar-H 7.35 - 7.207.30m4H
CH (OH)~5.05.05q1H
OH Variable (broad)2.5 (broad s)s1H
CH~2.352.36s3H
Competitor Product AAr-H 7.35 - 7.207.30m4H
CH (OH)~5.05.05q1H
OH Variable (broad)2.5 (broad s)s1H
CH~2.352.36s3H
Impurity Signal-1.25t~0.1H

Table 3: ¹⁹F NMR Data Comparison (Solvent: CDCl₃, 376 MHz)

CompoundFluorine AssignmentExpected Chemical Shift (δ, ppm) (Hypothetical)Observed Chemical Shift (δ, ppm) (Hypothetical)Multiplicity
Our Product: this compound CF~ -78-78.5d
Competitor Product ACF~ -78-78.5d
Impurity Signal--80.2s

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_mp_analysis Melting Point Analysis cluster_nmr_analysis NMR Analysis cluster_data_comparison Data Comparison and Purity Assessment Sample This compound Sample Grind Grind Sample (for MP) Sample->Grind Weigh Weigh Sample Sample->Weigh Pack Pack Capillary Tube Grind->Pack Dissolve Dissolve in CDCl3 (for NMR) Weigh->Dissolve Prep_NMR_Tube Prepare NMR Tube Dissolve->Prep_NMR_Tube MP_Apparatus Melting Point Apparatus Pack->MP_Apparatus MP_Data Record Melting Range MP_Apparatus->MP_Data Compare_MP Compare Melting Point to Reference MP_Data->Compare_MP NMR_Spectrometer NMR Spectrometer Prep_NMR_Tube->NMR_Spectrometer Acquire_H1 Acquire 1H Spectrum NMR_Spectrometer->Acquire_H1 Acquire_F19 Acquire 19F Spectrum NMR_Spectrometer->Acquire_F19 NMR_Data Process and Analyze Spectra Acquire_H1->NMR_Data Acquire_F19->NMR_Data Compare_NMR Compare NMR Spectra to Reference NMR_Data->Compare_NMR Purity_Assessment Final Purity Assessment Compare_MP->Purity_Assessment Compare_NMR->Purity_Assessment

Caption: Experimental workflow for the purity assessment of this compound.

Conclusion

The combination of melting point determination and multinuclear (¹H and ¹⁹F) NMR spectroscopy provides a robust and comprehensive assessment of the purity of this compound. A sharp melting point close to the expected value for a pure compound, along with clean NMR spectra that lack impurity signals and exhibit correct integrations, are strong indicators of high purity. The hypothetical data presented in this guide illustrates how these techniques can be used to compare the quality of a product against a reference standard and competitor products, ensuring the material meets the stringent requirements for research and development in the pharmaceutical and chemical industries.

Safety Operating Guide

Personal protective equipment for handling 2,2,2-Trifluoro-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS No. 446-65-1). The following procedures and data are intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a colorless to light yellow liquid or semi-solid.[1] It is classified as a hazardous substance with the following risk and safety phrases:

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

While specific quantitative data for this compound is limited, the related compound 2,2,2-Trifluoroethanol is a flammable liquid and is harmful by inhalation, in contact with skin, and if swallowed. It is crucial to handle this compound with similar precautions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldProtects against splashes and vapors that can cause serious eye irritation.
Skin Chemical-resistant Lab CoatProvides a primary barrier against skin contact.
Nitrile or Neoprene GlovesWhile specific compatibility data is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals. Always inspect gloves for integrity before use.
Respiratory Vapor RespiratorEssential to prevent respiratory tract irritation. Use in a well-ventilated area, preferably a chemical fume hood. For higher concentrations or in case of spills, a self-contained breathing apparatus (SCBA) may be necessary.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Aspect Procedure
Handling - Work in a well-ventilated area, such as a chemical fume hood. - Avoid contact with skin and eyes. - Do not breathe vapors. - Ground all equipment to prevent static discharge. - Use non-sparking tools.
Storage - Store in a tightly closed container in a cool, dry, and dark place.[1] - Keep away from heat, sparks, and open flames. - Store separately from incompatible materials such as oxidizing agents, acids, and alkalis.

Accidental Release and First Aid Measures

Immediate and appropriate response to spills and exposures is critical.

Scenario Response Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
Large Spill Evacuate the area. Wear appropriate PPE, including a respirator. Contain the spill and prevent it from entering drains. Absorb with an inert material and dispose of it as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Product Dispose of as hazardous waste through a licensed waste disposal company. Chemical incineration with an afterburner and scrubber is a potential disposal method.
Contaminated Materials All materials that have come into contact with the chemical (e.g., gloves, absorbent materials, containers) must be treated as hazardous waste and disposed of accordingly.
Empty Containers Do not reuse empty containers. Dispose of as unused product in accordance with federal, state, and local regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E G Segregate Hazardous Waste D->G F Store Chemical Properly E->F H Dispose via Licensed Contractor G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.